N-cis-octadec-9Z-enoyl-L-Homoserine lactone
Descripción
Propiedades
IUPAC Name |
(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKBLYUYSJMKS-QJRAZLAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Discovery of a Long-Chain Quorum Sensing Signal: N-cis-octadec-9Z-enoyl-L-Homoserine Lactone
A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding and general methodologies relevant to the long-chain N-acyl-homoserine lactone, N-cis-octadec-9Z-enoyl-L-Homoserine lactone. This document outlines the typical procedures for the discovery and isolation of such molecules, contextualizes its likely biological role, and provides detailed experimental frameworks based on established practices in the field of chemical biology and microbiology.
Introduction
This compound is a long-chain N-acyl-homoserine lactone (AHL), a class of signaling molecules pivotal to bacterial communication through a process known as quorum sensing.[1][2] This intricate cell-to-cell signaling allows bacteria to coordinate gene expression in response to population density, regulating a variety of physiological activities, including biofilm formation, virulence, and symbiosis.[2] While the general principles of AHL-mediated quorum sensing are well-established, the specific discovery and isolation of this compound from a natural source are not prominently documented in publicly available scientific literature. This guide, therefore, provides a detailed overview of the generalized experimental workflows and analytical techniques that would be employed for the discovery and characterization of such a molecule, based on studies of similar long-chain AHLs.
Hypothetical Discovery and Isolation Workflow
The discovery of a novel AHL like this compound would typically originate from the investigation of a bacterium exhibiting density-dependent phenotypes. Long-chain AHLs are frequently identified in symbiotic bacteria such as Rhizobium and Sinorhizobium species.[3][4][5][6][7] The workflow for its discovery would likely follow the logical progression outlined below.
Figure 1: A generalized workflow for the discovery and isolation of a novel N-acyl-homoserine lactone.
Experimental Protocols
The following sections detail the likely methodologies for the key experiments involved in the discovery and characterization of this compound.
Screening for AHL Production
A common initial step involves screening bacterial isolates for the production of AHLs using biosensor strains. These are typically genetically modified bacteria that produce a detectable signal (e.g., colorimetric change, fluorescence, or bioluminescence) in the presence of AHLs.
Protocol:
-
Preparation of Biosensor Plates: An appropriate growth medium (e.g., Luria-Bertani agar) is supplemented with a chromogenic substrate if necessary (e.g., X-gal for a LacZ-based biosensor). A lawn of the biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) is spread evenly on the agar surface.
-
Inoculation of Test Strain: The bacterial strain suspected of producing AHLs is streaked across the biosensor lawn.
-
Incubation: The plates are incubated at an appropriate temperature (typically 28-30°C) for 24-48 hours.
-
Observation: A positive result is indicated by the development of a colored or luminescent zone in the biosensor lawn adjacent to the test strain streak.
Extraction and Purification of AHLs
For structural elucidation, the AHL must be purified from a large-scale bacterial culture.
Protocol:
-
Bacterial Culture: The producing bacterium is grown in a suitable liquid medium to a high cell density (stationary phase), where AHL production is typically maximal.
-
Supernatant Collection: The bacterial cells are removed by centrifugation, and the cell-free supernatant is collected.
-
Solvent Extraction: The supernatant is extracted with an organic solvent, typically ethyl acetate, to partition the AHLs into the organic phase. This step is usually performed multiple times to ensure efficient extraction.
-
Concentration: The organic extracts are combined and concentrated in vacuo using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatography to isolate the active compound. High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) is a common method. Fractions are collected and assayed for activity using the biosensor.
Structural Elucidation
The structure of the purified AHL is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help identify the acyl side chain and the homoserine lactone core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the precise arrangement of atoms within the molecule, including the length and degree of unsaturation of the acyl chain and the stereochemistry of the homoserine lactone ring.
Quantitative Data
While specific quantitative data for the initial isolation of this compound is unavailable, the following table presents hypothetical data that would be expected from such an endeavor, based on typical yields for long-chain AHLs.
| Parameter | Value | Method of Determination |
| Bacterial Culture Volume | 10 L | - |
| Crude Extract Yield | 500 mg | Gravimetric analysis |
| Purified Compound Yield | 1-5 mg | Gravimetric analysis |
| Molecular Formula | C₂₂H₃₉NO₃ | High-Resolution Mass Spectrometry |
| Molecular Weight | 365.2927 g/mol | High-Resolution Mass Spectrometry |
| ¹H NMR (indicative shifts) | δ 5.34 (m, 2H, -CH=CH-), 4.45 (m, 1H, H-3'), 2.18 (t, 2H, -CH₂-CO-) | ¹H NMR Spectroscopy |
| ¹³C NMR (indicative shifts) | δ 175.8 (C=O, lactone), 173.1 (C=O, amide), 130.0 (-CH=CH-) | ¹³C NMR Spectroscopy |
Signaling Pathway Involvement
This compound, as an AHL, would function as a signaling molecule in a LuxI/LuxR-type quorum sensing circuit.
Figure 2: A generalized LuxI/LuxR-type quorum sensing pathway involving an N-acyl-homoserine lactone.
In this pathway, a LuxI-type synthase synthesizes this compound. As the bacterial population density increases, the extracellular concentration of the AHL rises. The AHL can diffuse across the cell membrane and, upon reaching a threshold concentration, binds to a cognate LuxR-type transcriptional regulator. This AHL-receptor complex then modulates the expression of target genes, leading to a coordinated population-level response.
Conclusion
While the precise historical details of the discovery and isolation of this compound remain elusive in the reviewed literature, this guide provides a robust framework for understanding the processes by which such a molecule would have been identified and characterized. The methodologies outlined here represent the standard practices in the field of bacterial chemical communication and serve as a valuable resource for researchers investigating novel quorum sensing signals. The unique long-chain and unsaturated nature of this particular AHL suggests it likely plays a highly specific role in mediating intricate interactions between bacteria and their environment, a subject ripe for future investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multiple N-acyl homoserine lactone signals of Rhizobium leguminosarum are synthesized in a distinct temporal pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acyl-Homoserine Lactone Inhibition of Rhizobial Growth Is Mediated by Two Quorum-Sensing Genes That Regulate Plasmid Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acyl-homoserine lactone inhibition of rhizobial growth is mediated by two quorum-sensing genes that regulate plasmid transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
N-cis-octadec-9Z-enoyl-L-Homoserine lactone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cis-octadec-9Z-enoyl-L-Homoserine lactone, a member of the N-acyl-homoserine lactone (AHL) family, is a critical signaling molecule in bacterial communication systems known as quorum sensing (QS). As researchers delve deeper into the intricacies of bacterial signaling and its role in pathogenesis, understanding the physicochemical properties and biological interactions of specific AHLs like this compound becomes paramount. This technical guide provides a comprehensive overview of its physical and chemical properties, its role in signaling pathways, and detailed experimental protocols for its study. This molecule is of particular interest due to its involvement in regulating virulence factors in various bacteria and its potential as a target for novel antimicrobial strategies.
Physical and Chemical Properties
This compound is a long-chain AHL characterized by an 18-carbon acyl chain with a cis double bond at the 9th position, attached to a homoserine lactone ring.[1] These structural features confer specific solubility and stability properties that are crucial for its biological function and experimental handling.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₉NO₃ | [1][2] |
| Molecular Weight | 365.55 g/mol | [2] |
| CAS Number | 1400974-23-3 | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | ||
| in DMSO | ~20 mg/mL | [3] |
| in Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| in DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3] |
| in Ethanol | Soluble, but not recommended (may open lactone ring) | [3] |
| in Aqueous Buffers | Sparingly soluble | [3] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years at -20°C | [1][3] |
| Melting Point | Not readily available in cited literature. | |
| Boiling Point | Not readily available in cited literature. |
Signaling Pathways
This compound functions as an autoinducer in Gram-negative bacteria, playing a key role in quorum sensing. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating phenotypes such as biofilm formation, virulence factor production, and motility.
The canonical quorum-sensing pathway involving this long-chain AHL follows the LuxI/LuxR-type model. The LuxI homolog, an AHL synthase, produces this compound. As the bacterial population grows, the concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses across the bacterial membrane and binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to a coordinated population-wide response.
Furthermore, this compound has been identified as a potent competitive inhibitor of AhyI, the autoinducer synthase in Aeromonas hydrophila.[4] This inhibitory action presents a potential therapeutic avenue for disrupting quorum sensing in pathogenic bacteria.
Caption: Quorum Sensing Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on established principles for AHL synthesis.
Synthesis of this compound
A common and effective method for the synthesis of N-acyl-homoserine lactones is the acylation of L-homoserine lactone. The following protocol is adapted from general solid-phase synthesis procedures for AHLs.[5]
Materials:
-
Wang resin
-
Fmoc-L-homoserine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Piperidine
-
Oleic acid (cis-9-Octadecenoic acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Wang resin in a 9:1 (v/v) mixture of DCM and DMF for 1 hour in a solid-phase synthesis vessel.
-
Loading of Fmoc-L-homoserine: Dissolve Fmoc-L-homoserine (4 eq) and HOBt (4 eq) in a minimal amount of DMF. Add this solution to the swollen resin. Add DIC (4 eq) and a catalytic amount of DMAP (0.1 eq). Agitate the mixture for 12 hours at room temperature. Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Acylation with Oleic Acid: Dissolve oleic acid (4 eq) and HOBt (4 eq) in DMF. Add this solution to the resin, followed by DIC (4 eq). Agitate the mixture for 12 hours at room temperature. Wash the resin with DMF (5x) and DCM (5x).
-
Cleavage from Resin and Lactonization: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours. This cleaves the molecule from the resin and facilitates the cyclization to form the lactone ring.
-
Precipitation and Collection: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.
Purification
The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
Column: C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV at 214 nm.
Collect fractions corresponding to the major peak and lyophilize to obtain the purified this compound.
Characterization
The identity and purity of the final product should be confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 366.3 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the homoserine lactone ring, the long acyl chain, and the cis-double bond.
Caption: Experimental Workflow for Synthesis and Purification.
References
Unveiling the Natural Sources of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the natural producers of the quorum-sensing molecule N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-HSL). Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biosynthesis, identification, and signaling pathways associated with this specific N-acyl homoserine lactone (AHL).
Primary Natural Producer: Sinorhizobium meliloti
The soil bacterium Sinorhizobium meliloti, known for its symbiotic relationship with leguminous plants, stands as a significant natural producer of a variety of long-chain AHLs, including a monounsaturated C18-HSL.[1][2] While direct confirmation of the cis-9Z isomeric form in all studies requires further specific analysis, the presence of an octadecenoyl-L-Homoserine lactone is well-documented.
The biosynthesis of these long-chain AHLs in S. meliloti is governed by the sinRI quorum-sensing locus.[1][3] The SinI synthase is responsible for the production of C18-HSL, among other long-chain AHLs, and its activity is regulated by the transcriptional activator SinR.[1][3][4] This quorum-sensing system plays a crucial role in the symbiotic process with host plants, influencing factors such as exopolysaccharide production and nodulation efficiency.[3][5]
Quantitative Data on AHL Production
Quantitative data for the specific production of this compound by Sinorhizobium meliloti remains largely uncharacterized in the surveyed literature. However, studies have focused on the relative abundance of various long-chain AHLs produced by this bacterium.
Table 1: Profile of Long-Chain AHLs Produced by Sinorhizobium meliloti
| N-Acyl Homoserine Lactone (AHL) | Acyl Chain Length | Saturation | Reference(s) |
| N-dodecanoyl-L-Homoserine lactone | C12 | Saturated | [2][3] |
| N-tetradecanoyl-L-Homoserine lactone | C14 | Saturated | [2] |
| N-3-oxo-tetradecanoyl-L-Homoserine lactone | C14 | 3-oxo | [2] |
| N-hexadecanoyl-L-Homoserine lactone | C16 | Saturated | [2] |
| N-hexadecenoyl-L-Homoserine lactone | C16 | Monounsaturated | [2] |
| N-3-oxo-hexadecenoyl-L-Homoserine lactone | C16 | 3-oxo, Monounsaturated | [2] |
| N-octadecanoyl-L-Homoserine lactone | C18 | Saturated | [2][3] |
| N-octadecenoyl-L-Homoserine lactone | C18 | Monounsaturated | [4] |
Experimental Protocols
The identification and characterization of this compound from bacterial cultures involve a multi-step process encompassing extraction, purification, and structural analysis.
Protocol 1: Extraction of Long-Chain AHLs from Sinorhizobium meliloti
This protocol is adapted from methodologies described for the extraction of long-chain AHLs from S. meliloti cultures.
Materials:
-
Sinorhizobium meliloti culture grown to late exponential or stationary phase.
-
Ethyl acetate (acidified with 0.1% v/v glacial acetic acid) or Dichloromethane.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Methanol (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Harvesting: Centrifuge the bacterial culture to pellet the cells. For long-chain AHLs which may be retained intracellularly, it is advisable to extract the whole culture (supernatant and cell pellet).
-
Solvent Extraction:
-
Add an equal volume of acidified ethyl acetate or dichloromethane to the culture sample.
-
Agitate vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Allow the phases to separate. The organic phase (containing the AHLs) will be the bottom layer with dichloromethane and the top layer with ethyl acetate.
-
Carefully collect the organic phase.
-
Repeat the extraction process on the aqueous phase two more times to maximize the yield.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a small, known volume of HPLC-grade methanol for subsequent analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before analytical procedures.
Protocol 2: Analytical Identification and Structural Confirmation
Following extraction, a combination of chromatographic and spectrometric techniques is employed for the identification and structural elucidation of the target AHL.
A. Thin-Layer Chromatography (TLC) Analysis:
-
Stationary Phase: C18 reversed-phase TLC plates.
-
Mobile Phase: Methanol:Water (e.g., 60:40 v/v).
-
Detection: The developed TLC plate is overlaid with an agar layer containing a suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)) that can detect a broad range of AHLs. The production of a visible signal (e.g., color change or bioluminescence) at a specific retention factor (Rf) indicates the presence of AHLs.
B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Column: C18 reversed-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.
-
Detection: Mass spectrometry is used for the detection and identification of the AHLs based on their mass-to-charge ratio (m/z).
-
Confirmation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the parent ion is compared with that of a synthetic standard of this compound to confirm its identity and the position of the double bond.
C. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The fatty acid moiety of the AHL can be analyzed by GC-MS after hydrolysis and methylation to form fatty acid methyl esters (FAMEs).
-
Analysis: The FAMEs are separated by gas chromatography and identified by their mass spectra. The position and geometry of the double bond can be determined by specific derivatization techniques (e.g., with dimethyl disulfide) followed by GC-MS analysis, or by comparison of retention times and mass spectra with a synthetic standard of the methyl ester of cis-9-octadecenoic acid.
Signaling Pathways and Logical Relationships
The production and perception of this compound in Sinorhizobium meliloti are integral to its quorum-sensing network, primarily regulated by the SinR/SinI system.
Caption: The SinR/SinI quorum-sensing circuit in Sinorhizobium meliloti.
The workflow for the identification of this compound from a bacterial culture is a systematic process.
Caption: Experimental workflow for the identification of C18:1-HSL.
References
- 1. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone in Bacterial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-density-dependent communication system in Gram-negative bacteria. This technical guide focuses on the long-chain AHL, N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-HSL). While the broader class of C18-HSLs is known to be produced by bacteria such as Sinorhizobium meliloti, this specific isomer has been identified as a potent inhibitor of AHL biosynthesis in other species. This document provides a comprehensive overview of the current understanding of C18:1-HSL's role in bacterial communication, including its biosynthesis, perception, and the downstream physiological processes it regulates. Detailed experimental protocols for its study and quantitative data are presented to facilitate further research and drug development efforts targeting bacterial quorum sensing.
Introduction to this compound
This compound is a long-chain N-acyl-homoserine lactone with the molecular formula C₂₂H₃₉NO₃ and a molecular weight of 365.55.[1] Like other AHLs, it consists of a conserved homoserine lactone ring linked to a fatty acyl side chain, in this case, an 18-carbon chain with a cis double bond at the 9th position.[1][2] AHLs are key signaling molecules in quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density.[2] This coordinated behavior includes the regulation of virulence factor production and biofilm formation.[2]
The specificity of AHL-mediated signaling is determined by the length of the acyl chain, modifications at the C3 position, and the presence of double bonds in the acyl chain, which influence the binding affinity to their cognate LuxR-type transcriptional regulators.[2]
Biosynthesis and Regulation
The biosynthesis of AHLs is generally catalyzed by a LuxI-type synthase. While the direct biosynthesis of this compound has not been extensively characterized, the production of a related molecule, N-octadecanoyl-L-homoserine lactone (C18-HSL), has been identified in the nitrogen-fixing symbiont Sinorhizobium meliloti.[3][4] In S. meliloti, the sinI gene encodes the synthase responsible for the production of a variety of long-chain AHLs, including C18-HSL.[3] The expression of sinI is positively regulated by the LuxR-type transcriptional regulator SinR, creating a positive feedback loop.[3] Disruption of sinI abolishes the production of these long-chain AHLs, while a mutation in sinR leads to a significant reduction in their synthesis.[3][5]
Signaling Pathway and Physiological Roles
The canonical AHL signaling pathway involves the diffusion of AHLs across the bacterial cell membrane. At a threshold concentration, AHLs bind to and activate their cognate LuxR-type receptors. The AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.[6]
In S. meliloti, the SinRI quorum-sensing system, which produces long-chain AHLs like C18-HSL, is involved in regulating symbiotic processes with its host plant, Medicago sativa.[3] Mutants in sinI and sinR show a decrease in the number of nitrogen-fixing nodules, indicating a role for long-chain AHLs in this symbiotic relationship.[3][5] Furthermore, the SinRI system, in conjunction with another LuxR-type receptor, ExpR, regulates the production of exopolysaccharide II (EPS-II) and swarming motility.[7]
Interestingly, this compound has also been investigated for its inhibitory properties. An in silico study on Aeromonas hydrophila, a pathogen of aquatic organisms, identified this molecule as a competitive inhibitor of the AHL synthase AhyI.[8] This suggests a potential role for this long-chain AHL as a quorum quenching agent, disrupting bacterial communication in other species.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related long-chain AHLs.
| Parameter | Organism | Value | Method | Reference |
| Optimal Inhibitory Concentration of this compound on AI-1 production | Aeromonas hydrophila | 40 µM | In vitro bacterial culture assay | [8] |
| AHLs produced by SinI synthase | Sinorhizobium meliloti | C12-HSL, C14-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16:1-HSL, and C18-HSL | Not specified | [7] |
Experimental Protocols
Extraction and Quantification of Long-Chain AHLs
A robust method for the extraction and quantification of long-chain AHLs is crucial for studying their production and distribution.
5.1.1. Extraction
-
Liquid-Liquid Extraction (LLE): Bacterial culture supernatants are extracted with an equal volume of a non-polar solvent such as dichloromethane or ethyl acetate. The organic phase containing the AHLs is then collected and evaporated to dryness.
-
Solid-Phase Extraction (SPE): This method offers a higher degree of purification. The sample is passed through a solid-phase cartridge (e.g., C18), which retains the AHLs. The cartridge is then washed, and the AHLs are eluted with a suitable solvent like methanol or acetonitrile.
5.1.2. Quantification
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for AHL quantification. The extracted AHLs are separated by HPLC and then detected and quantified by mass spectrometry. This technique provides high sensitivity and specificity.[9][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Sinorhizobium meliloti as an indicator for specific detection of long-chain N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico analysis of AhyI protein and AI-1 inhibition using this compound inhibitor in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
N-cis-octadec-9Z-enoyl-L-Homoserine lactone: A Technical Guide to a Long-Chain Quorum Sensing Signal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors by regulating gene expression in response to population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Among the best-characterized autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). This technical guide provides an in-depth overview of N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-Δ9 cis-(L)-HSL), a long-chain AHL that plays a crucial role in the symbiotic bacterium Sinorhizobium meliloti. We will delve into its biosynthesis, signaling pathway, regulated genes, and the experimental protocols for its study.
Core Concepts
This compound is a member of the AHL family of signaling molecules, characterized by a homoserine lactone ring linked to a C18 acyl chain with a cis double bond at the ninth carbon. In Sinorhizobium meliloti, this long-chain AHL is a key component of the SinI/SinR quorum sensing system, which is integral to the bacterium's symbiotic relationship with its host plant, alfalfa.[1][2] The SinI/SinR system, in conjunction with another LuxR homolog, ExpR, regulates a variety of physiological processes, including exopolysaccharide (EPS) production, motility, and the efficiency of nodulation.[3][4][5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₉NO₃ |
| Molecular Weight | 365.55 g/mol |
| CAS Number | 1400974-23-3 |
| Synonyms | C18:1-Δ9 cis-(L)-HSL, N-(2-oxotetrahydrofuran-3S-yl) Oleyl Amide |
Table 2: Quantitative Data on the SinI/SinR Quorum Sensing System
| Parameter | Value | Organism/System | Notes |
| Effective Concentration (general long-chain AHLs) | ~200 nM | Sinorhizobium meliloti | Concentration of a mix of SinI-produced AHLs (C14-HSL and C16:1-HSL) that affected the accumulation of 75% of QS-regulated proteins.[3] |
| Binding Affinity (Kd) of C18-HSL to SinR | Data not available | - | Further research is needed to determine the specific binding affinity. |
| Binding Affinity (Kd) of C18-HSL to ExpR | Data not available | - | Further research is needed to determine the specific binding affinity. |
| Genes Regulated | See Table 3 | Sinorhizobium meliloti | A partial list of genes and operons regulated by the SinI/SinR and ExpR system. |
Table 3: Selected Genes and Phenotypes Regulated by the SinI/SinR/ExpR Quorum Sensing System in Sinorhizobium meliloti
| Gene/Operon | Function | Regulation | Phenotypic Consequence |
| sinI | AHL synthase | Positive autoregulation via ExpR | Production of long-chain AHLs, including C18-HSL.[6] |
| exp operon (e.g., expE2) | Exopolysaccharide II (EPS II) synthesis | Positive regulation by ExpR-AHL complex | Production of symbiotically important exopolysaccharide.[5] |
| visN/visR | Motility regulation | Negative regulation by ExpR-AHL complex | Downregulation of motility at high cell density.[4] |
| Nodule formation genes | Symbiosis | Overall positive influence | Increased efficiency of nodule initiation on the host plant.[3] |
Signaling Pathway
The biosynthesis and signaling cascade of this compound in Sinorhizobium meliloti involves the synthase SinI and the transcriptional regulators SinR and ExpR.
Caption: The SinI/SinR/ExpR quorum sensing circuit in Sinorhizobium meliloti.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of long-chain AHLs can be adapted for C18-HSL. This typically involves the acylation of L-homoserine lactone.
Materials:
-
L-homoserine lactone hydrobromide
-
Oleoyl chloride (cis-9-Octadecenoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
Dissolve L-homoserine lactone hydrobromide in anhydrous DCM.
-
Add triethylamine to the solution to neutralize the hydrobromide and deprotonate the amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of oleoyl chloride in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Detection and Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the detection and quantification of AHLs.
Caption: A typical workflow for the HPLC-MS/MS analysis of C18-HSL.
Protocol:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Separation:
-
Inject the reconstituted extract onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A suitable gradient would be a linear increase in B over time.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C18-HSL is [M+H]⁺ at m/z 366.3. A characteristic product ion is the homoserine lactone ring fragment at m/z 102.0.
-
Develop a standard curve using synthesized and purified C18-HSL to quantify its concentration in the samples.
-
Bioassay for Long-Chain AHLs
A bioassay using a reporter strain can be employed to detect the biological activity of C18-HSL. A specific reporter strain for long-chain AHLs can be constructed using Sinorhizobium meliloti.[7][8]
Materials:
-
S. meliloti reporter strain (e.g., a sinI mutant with a lacZ reporter fused to a SinI/ExpR-regulated promoter).
-
Luria-Bertani (LB) agar plates.
-
Soft agar overlay.
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
C18-HSL standard or sample extracts.
Protocol:
-
Prepare a lawn of the S. meliloti reporter strain on an LB agar plate.
-
Alternatively, prepare a soft agar overlay containing the reporter strain and pour it over a base agar plate.
-
Spot a known amount of C18-HSL standard or the sample extract onto a sterile paper disc and place it on the agar surface.
-
Incubate the plate at the optimal growth temperature for S. meliloti (e.g., 30°C) overnight.
-
The presence of C18-HSL will induce the expression of the lacZ reporter gene, leading to the hydrolysis of X-Gal and the formation of a blue halo around the paper disc.
-
The diameter of the halo can be used as a semi-quantitative measure of the C18-HSL concentration.
Conclusion
This compound is a significant long-chain quorum sensing signal molecule, particularly in the context of the symbiotic bacterium Sinorhizobium meliloti. The SinI/SinR/ExpR signaling cascade, in which C18-HSL is a key player, orchestrates a range of physiological processes crucial for the bacterium's interaction with its host. While the biosynthetic pathway and many of the regulated genes have been identified, further research is needed to elucidate the specific binding kinetics of C18-HSL with its cognate receptors and to fully map the downstream regulatory network. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this fascinating molecule and its role in bacterial communication and symbiosis, with potential applications in agriculture and the development of novel antimicrobial strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Sinorhizobium meliloti as an Indicator for Specific Detection of Long-Chain N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Sinorhizobium meliloti as an indicator for specific detection of long-chain N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-HSL) is a long-chain acyl-homoserine lactone (AHL) that has been identified as a potent inhibitor of bacterial quorum sensing (QS). This technical guide delineates the core mechanism of action of C18-HSL, focusing on its role as a competitive inhibitor of the autoinducer synthase AhyI in the opportunistic pathogen Aeromonas hydrophila. This document provides a comprehensive overview of the current understanding of C18-HSL's activity, including available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and biofilm research who are investigating novel anti-infective strategies targeting bacterial communication.
Core Mechanism of Action: Competitive Inhibition of AhyI
An in silico molecular docking study has identified 16 amino acid residues in the active site of AhyI that are predicted to interact with C18-HSL. These residues are V24, R27, F28, R31, W34, V36, D45, M77, F82, T101, R102, L103, I104, V143, S145, and V168.[3] This structural insight provides a basis for the rational design of more potent AhyI inhibitors.
Quantitative Data
While a specific IC50 value for the inhibition of AhyI by C18-HSL is not yet available in the published literature, one study has demonstrated the potent inhibitory effect of this molecule.
| Compound | Target | Organism | Observed Effect | Concentration | Citation |
| This compound (C18-HSL) | AhyI | Aeromonas hydrophila | Optimal inhibition of Autoinducer-1 (AI-1) production | 40 µM | [3] |
Further research is required to determine the precise IC50 value and to quantify the inhibitory effects of C18-HSL on biofilm formation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the AhyI-mediated quorum-sensing pathway and the mechanism of its inhibition by C18-HSL, as well as a logical workflow for inhibitor screening.
Caption: AhyI-mediated quorum sensing and competitive inhibition by C18-HSL.
Caption: Experimental workflow for screening AhyI inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro AhyI Inhibition Assay (IC50 Determination)
This protocol describes a generalized method for determining the IC50 value of C18-HSL against AhyI. This assay measures the production of the autoinducer, which can be quantified using a reporter strain or analytical methods like HPLC-MS.
Materials:
-
Purified AhyI enzyme
-
S-adenosylmethionine (SAM) solution
-
Acyl-ACP or Acyl-CoA (e.g., Butyryl-CoA) solution
-
This compound (C18-HSL) stock solution (in DMSO or ethanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT)
-
Quenching solution (e.g., 10% acetic acid)
-
Reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) or HPLC-MS equipment
-
96-well microplates
-
Incubator
-
Plate reader (for reporter strain assay)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of C18-HSL in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (buffer with the same concentration of DMSO or ethanol as the inhibitor dilutions).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the purified AhyI enzyme to each well. Then, add the different concentrations of the C18-HSL dilutions to the respective wells. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of SAM and the acyl substrate (e.g., Butyryl-CoA) to each well.
-
Reaction Incubation: Incubate the plate at the optimal temperature for AhyI activity (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Quantification of Autoinducer:
-
Reporter Strain Assay: Add the quenched reaction mixture to a culture of the appropriate reporter strain. Incubate and measure the reporter signal (e.g., β-galactosidase activity or violacein production) using a plate reader.
-
HPLC-MS Analysis: Extract the autoinducer from the reaction mixture using an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC-MS to quantify the amount of autoinducer produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each C18-HSL concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the C18-HSL concentration and fit the data to a dose-response curve to determine the IC50 value.
Biofilm Formation Inhibition Assay
This protocol outlines a method to quantify the effect of C18-HSL on biofilm formation by Aeromonas hydrophila.
Materials:
-
Aeromonas hydrophila culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound (C18-HSL) stock solution
-
96-well flat-bottom sterile microplates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of Aeromonas hydrophila. Dilute the culture in fresh TSB to a starting OD600 of approximately 0.05.
-
Inhibitor Treatment: In a 96-well plate, add the diluted bacterial culture to each well. Add different concentrations of C18-HSL to the wells. Include a vehicle control and a media-only control.
-
Incubation: Incubate the plate at the optimal growth temperature for Aeromonas hydrophila (e.g., 30°C) for 24-48 hours without shaking.
-
Removal of Planktonic Cells: Carefully discard the culture medium from the wells. Gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining of Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilization of Crystal Violet: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each C18-HSL concentration compared to the vehicle control.
Potential for Interaction with LuxR-Type Receptors
While the primary identified mechanism of action for C18-HSL is the inhibition of the synthase AhyI, its structural similarity to native AHLs suggests a potential for interaction with LuxR-type receptors. Long-chain AHLs are known to bind to specific LuxR homologs. However, to date, there is no published experimental data on the binding affinity (e.g., dissociation constant, Kd) of this compound to any LuxR-type receptor. Future research should investigate this possibility to provide a more complete understanding of the molecule's biological activity.
Conclusion
This compound is a promising quorum-sensing inhibitor that acts through the competitive inhibition of the autoinducer synthase AhyI. This technical guide has provided a detailed overview of its mechanism of action, available quantitative data, and relevant experimental protocols. Further research is warranted to elucidate its precise inhibitory constants, its full spectrum of anti-biofilm activity, and its potential interactions with LuxR-type receptors. Such studies will be instrumental in evaluating the therapeutic potential of C18-HSL and its analogs as novel anti-infective agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In silico analysis of AhyI protein and AI-1 inhibition using this compound inhibitor in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Social Life of Aeromonas through Biofilm and Quorum Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Unsaturated Long-Chain Acyl-Homoserine Lactones in Bacterial Communication: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS), a sophisticated mechanism of cell-to-cell communication, allows bacteria to monitor their population density and collectively regulate gene expression.[1] Central to this process in many Gram-negative bacteria is a class of signaling molecules known as N-acyl-homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl chain that can vary in length, saturation, and substitution at the C3 position.[1][2] While short-chain AHLs have been extensively studied, there is a growing body of evidence highlighting the critical and distinct roles of their long-chain (≥ C12) and unsaturated counterparts, particularly in complex microbial environments.
This technical guide provides a comprehensive overview of the natural role of unsaturated long-chain AHLs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating bacterial signaling, with a focus on providing actionable data, detailed experimental protocols, and clear visualizations of the underlying molecular pathways.
Data Presentation: Quantitative Analysis of Unsaturated Long-Chain AHL Production
A diverse array of bacteria, particularly those in marine and symbiotic environments, produce unsaturated long-chain AHLs. The specific types and quantities of these molecules can vary significantly between species and are influenced by culture conditions. The following tables summarize the quantitative data available on the production of these signaling molecules.
| Bacterial Species | Strain | Unsaturated Long-Chain AHL Produced | Concentration | Reference |
| Dinoroseobacter shibae | DFL-12 | (Z)-N-octadec-11-enoyl-HSL (C18:1-HSL) | Low abundance in wild-type | [3] |
| (2E,11Z)-N-octadeca-2,11-dienoyl-HSL (C18:2-HSL) | Major AHL, produced in large amounts upon luxI1 overexpression | [3] | ||
| Phaeobacter inhibens | DSM 17395 | C16:1-HSL | - | [4] |
| C18:1-HSL | - | [4] | ||
| Sinorhizobium meliloti | 8530 | C16:1-HSL | 5 nM restores swarming motility in sinI mutant | [5] |
| 3-oxo-C16:1-HSL | - | [5] | ||
| Roseobacter group strains | Multiple | 7-tetradecenoyl-HSL (7-C14:1-HSL) | Widespread, concentrations can range from 17.5 to 58.7 mg/L (56.6-189.7 µM) in Phaeobacter inhibens | [6] |
Experimental Protocols
The accurate detection, extraction, and quantification of unsaturated long-chain AHLs are fundamental to their study. The following section provides detailed methodologies for key experiments.
Protocol 1: Extraction of Long-Chain AHLs from Bacterial Cultures
This protocol describes a liquid-liquid extraction method suitable for recovering long-chain AHLs from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filter
-
Centrifuge and appropriate tubes
-
Separatory funnel
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Acidification: Acidify the supernatant to approximately pH 2.0 with glacial acetic acid (0.1% v/v).
-
First Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate. Collect the upper organic phase.
-
Second Extraction: Repeat the extraction of the aqueous phase with another equal volume of ethyl acetate to maximize recovery.
-
Drying: Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter to remove the magnesium sulfate and evaporate the ethyl acetate using a rotary evaporator at 40°C until a dry residue is obtained.
-
Resuspension: Resuspend the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filtration: Filter the resuspended extract through a 0.22 µm syringe filter.
-
Storage: Store the final extract at -20°C until analysis.
Caption: Workflow for Liquid-Liquid Extraction of AHLs.
Protocol 2: Detection and Quantification of Long-Chain AHLs using Agrobacterium tumefaciens A136 Bioassay
This bioassay utilizes a reporter strain of A. tumefaciens (A136) that lacks its own AHL synthase but contains a traR gene and a traG-lacZ reporter fusion. In the presence of exogenous AHLs, TraR activates the expression of β-galactosidase, which can be quantified.
Materials:
-
Agrobacterium tumefaciens A136 reporter strain
-
AB minimal medium
-
Gentamicin
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
AHL extract or synthetic AHL standards
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Reporter Strain Culture: Grow A. tumefaciens A136 overnight in AB minimal medium supplemented with gentamicin at 28°C with shaking.
-
Prepare Assay Plate: In a 96-well microtiter plate, add a defined volume of fresh AB medium containing X-gal to each well.
-
Add AHLs: Add serial dilutions of the AHL extract or synthetic long-chain AHL standards to the wells. Include a negative control with no added AHL.
-
Inoculate with Reporter Strain: Inoculate each well with the overnight culture of A. tumefaciens A136.
-
Incubation: Incubate the plate at 28°C for 24-48 hours. The development of a blue color indicates the presence of AHLs.
-
Quantification: To quantify β-galactosidase activity, lyse the cells (e.g., with toluene) and add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure the absorbance at 420 nm over time. The rate of yellow color development is proportional to the β-galactosidase activity and, consequently, the AHL concentration.
Protocol 3: Quantitative Analysis of Long-Chain AHLs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of AHLs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the long-chain AHLs. A typical gradient might be: 0-5 min, 20% B; 5-35 min, 20-100% B; 35-43 min, 100% B; 43-47 min, 100-20% B; 47-55 min, 20% B.[8]
-
Flow Rate: 0.2-0.4 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.[7]
MS/MS Parameters (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion ([M+H]⁺) and the characteristic product ion (m/z 102), which corresponds to the homoserine lactone ring.
-
Collision Energy: Optimized for each specific AHL.
Caption: Workflow for LC-MS/MS Analysis of AHLs.
Signaling Pathways and Regulated Functions
Unsaturated long-chain AHLs regulate a diverse array of physiological processes, often in a species-specific manner. The interaction of these AHLs with their cognate LuxR-type receptors leads to the activation or repression of target gene expression.
The Sinorhizobium meliloti ExpR/SinRI System
In the nitrogen-fixing symbiont Sinorhizobium meliloti, the ExpR/SinRI quorum-sensing system plays a crucial role in the interaction with its legume host. The sinI gene directs the synthesis of several long-chain AHLs, including the unsaturated C16:1-HSL and 3-oxo-C16:1-HSL.[5] These AHLs bind to the LuxR-type receptor ExpR, which in turn regulates the expression of a large number of genes.[5][9]
Key regulated processes include:
-
Exopolysaccharide (EPS) Production: The ExpR/AHL complex activates the expression of the exp genes, leading to the production of EPS II, a symbiotically important exopolysaccharide.[10]
-
Motility: The sinI mutant exhibits defective swarming motility, which can be restored by the addition of nanomolar concentrations of C16:1-HSL.[5]
-
Symbiosis: Mutants in the sinRI locus show a delay in nodule initiation on their host plant, Medicago truncatula, indicating the importance of this QS system in establishing a successful symbiosis.[5]
Caption: ExpR/SinRI Signaling Pathway in S. meliloti.
The Dinoroseobacter shibae Quorum Sensing Cascade
The marine bacterium Dinoroseobacter shibae produces the novel unsaturated long-chain AHLs, C18:1-HSL and C18:2-HSL.[3] These molecules are involved in a complex regulatory network that controls cellular morphology and behavior. A knockout mutant of the luxI1 synthase gene, which is responsible for the production of these AHLs, exhibits a uniform morphology and divides only by binary fission, in contrast to the pleomorphic wild-type.[11]
Key regulated processes include:
-
Cell Division and Morphology: The AHLs produced by LuxI1 induce morphological heterogeneity and different modes of cell division.[11]
-
Flagellar Biosynthesis and Motility: The expression of genes responsible for flagellar biosynthesis is downregulated in the luxI1 mutant.[11]
-
Type IV Secretion System (T4SS): Genes encoding the T4SS are also downregulated in the absence of the long-chain unsaturated AHLs.[11]
Caption: Quorum Sensing Pathway in D. shibae.
Biophysical Interactions with LuxR-Type Receptors
The specificity and activity of AHL-mediated quorum sensing are determined by the precise molecular interactions between the AHL signal and its cognate LuxR-type receptor. The length and saturation of the acyl chain are critical determinants of this interaction.
The binding of an AHL to a LuxR-type protein is thought to induce a conformational change that stabilizes the protein and promotes dimerization.[12][13] This AHL-LuxR dimer is then competent to bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.[12]
Molecular docking studies suggest that the acyl chain of the AHL molecule fits into a hydrophobic pocket within the LuxR receptor.[14] The presence of double bonds in the acyl chain can introduce conformational constraints, potentially leading to a more specific and higher-affinity interaction with the receptor. For example, the mono-unsaturated C14:1-HSL, with its preferential curved shape, is thought to be particularly well-adapted for binding to its cognate receptor.[14]
Further research is needed to fully elucidate the biophysical principles governing the interaction of unsaturated long-chain AHLs with their receptors. Such studies will be invaluable for the rational design of quorum sensing agonists and antagonists with therapeutic potential.
Conclusion
Unsaturated long-chain AHLs are emerging as key players in bacterial communication, mediating a wide range of important biological functions, from symbiosis to virulence. Their unique chemical structures confer a high degree of specificity to their signaling, allowing for intricate regulation of gene expression in complex microbial communities. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the fascinating world of these potent signaling molecules and to explore their potential as targets for novel antimicrobial strategies. As our understanding of these complex signaling networks grows, so too will our ability to manipulate them for the benefit of human health and the environment.
References
- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Acyl-group specificity of AHL synthases involved in quorum-sensing in Roseobacter group bacteria [beilstein-journals.org]
- 5. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsbms.jp [jsbms.jp]
- 8. researchgate.net [researchgate.net]
- 9. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. You are what you talk: quorum sensing induces individual morphologies and cell division modes in Dinoroseobacter shibae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-cis-octadec-9Z-enoyl-L-Homoserine lactone by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of the long-chain N-acyl homoserine lactone (AHL), N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-HSL), in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is crucial for researchers studying quorum sensing in bacteria that utilize long-chain AHLs for cell-to-cell communication. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of key quantitative parameters.
Introduction
Quorum sensing is a cell density-dependent communication system used by many bacteria to coordinate gene expression.[1] N-acyl homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria.[2][3] The length and modification of the acyl side chain confer specificity to these signals. Long-chain AHLs, such as this compound, play significant roles in various biological processes, including biofilm formation and virulence.[4] Accurate and sensitive detection of these molecules is essential for understanding their function and for the development of quorum sensing inhibitors. HPLC-MS/MS offers a robust and specific method for the analysis of AHLs in complex biological samples.[2][5][6]
Experimental Protocol
This protocol outlines a general procedure for the extraction and quantification of C18:1-HSL from bacterial culture supernatants. Optimization may be required for different sample matrices.
Sample Preparation (AHL Extraction)
-
Cell Removal: Centrifuge the bacterial culture (e.g., 10 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For removal of any remaining cells, the supernatant can be filtered through a 0.22 µm filter.[7]
-
Solvent Extraction:
-
Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (containing 0.1% formic acid).[7]
-
Vortex the mixture vigorously for 3 minutes.[8]
-
Centrifuge at 3,000 rpm for 15 minutes to separate the phases.[8]
-
Carefully collect the upper organic phase (ethyl acetate).
-
Repeat the extraction two more times, pooling the organic phases.[7][8]
-
-
Drying: Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator or a stream of nitrogen gas.[7]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of HPLC-grade methanol.[8]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to HPLC-MS/MS analysis.[8]
HPLC-MS/MS Analysis
The following is a representative HPLC-MS/MS method adaptable for C18:1-HSL analysis.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher aqueous percentage and ramp up to a high organic percentage to elute the long-chain, hydrophobic C18:1-HSL. A representative gradient could be: 10% B for 3 min, ramp to 100% B over 21 min, hold at 100% B for 2 min, return to 10% B.[9] |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 10-20 µL[8][9] |
| Column Temperature | 30°C[7][9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
| Precursor Ion (Q1) | [M+H]⁺ for C18:1-HSL (m/z 380.3) |
| Product Ion (Q3) | m/z 102.0 (characteristic fragment of the homoserine lactone ring)[2][7] |
| Capillary Voltage | ~3.5-4.5 kV[8][9] |
| Collision Energy | Optimization required, typically in the range of 20-30 V[7][9] |
| Desolvation Gas Temp. | ~300-450°C[7][9] |
| Source Temperature | ~110°C[7] |
Note: The exact m/z value for the precursor ion of C18:1-HSL should be calculated based on its chemical formula (C22H39NO3) and confirmed with a standard.
Data Presentation
Quantitative data for C18:1-HSL and other relevant AHLs should be summarized for clear comparison.
Table 3: Quantitative Data Summary for AHL Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| C18:1-HSL | 380.3 | 102.0 | To be determined | To be determined | To be determined |
| C6-HSL | 200.1 | 102.0 | To be determined | To be determined | To be determined |
| C8-HSL | 228.2 | 102.0 | To be determined | To be determined | To be determined |
| 3-oxo-C12-HSL | 298.2 | 102.0 | To be determined | To be determined | To be determined |
Retention times, LOD, and LOQ are method-dependent and should be determined experimentally using analytical standards.
Visualization
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted below.
Caption: Workflow for C18:1-HSL Analysis.
Quorum Sensing Signaling Pathway
The general mechanism of AHL-mediated quorum sensing is illustrated in the following diagram.
Caption: AHL-Mediated Quorum Sensing.
Conclusion
The described HPLC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound. This methodology is a valuable tool for researchers investigating quorum sensing in bacteria that produce long-chain AHLs, and can be adapted for the analysis of a wide range of these signaling molecules in various biological contexts.
References
- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-cis-octadec-9Z-enoyl-L-Homoserine lactone in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
While specific quantitative data on the biofilm inhibitory concentration of N-cis-octadec-9Z-enoyl-L-Homoserine lactone is not extensively available in the public domain, the following table summarizes the inhibitory effects of analogous compounds on biofilm formation in Pseudomonas aeruginosa. This data can serve as a reference for designing experiments with this compound.
| Compound ID | Bacterial Strain | Concentration Range (µM) | Observed Effect on Biofilm Formation | Reference |
| Analog 1 | P. aeruginosa PAO1 | 50 - 400 | Dose-dependent inhibition, with approximately 35% reduction at concentrations from 50 to 400 µM. | [4] |
| Analog 2 | P. aeruginosa PAO1 | 200 - 400 | Significant inhibition, with over 60% reduction at concentrations above 200 µM. | [4][5] |
Signaling Pathway
The following diagram illustrates the AhyI-mediated quorum sensing pathway and the inhibitory action of this compound.
Caption: AhyI-mediated quorum sensing and its inhibition.
Experimental Protocols
Protocol 1: General Biofilm Inhibition Assay using Crystal Violet
This protocol details a standard method to quantify the effect of this compound on bacterial biofilm formation in a 96-well plate format.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Aeromonas hydrophila)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))
-
This compound
-
Solvent for the inhibitor (e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Grow a bacterial culture overnight in the appropriate liquid medium at the optimal temperature with shaking.
-
The following day, dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of 0.05.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in the growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤0.5%).
-
To each well of a 96-well plate, add 100 µL of the diluted bacterial culture.
-
Add 100 µL of the this compound dilutions to the corresponding wells.
-
Include the following controls:
-
Negative Control: 100 µL of bacterial culture + 100 µL of medium with the solvent.
-
Blank Control: 200 µL of sterile medium.
-
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water.
-
Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
-
Experimental Workflow Diagram
Caption: Workflow for a crystal violet-based biofilm inhibition assay.
Concluding Remarks
The use of this compound as a quorum sensing inhibitor offers a targeted approach to control biofilm formation. The protocols and information provided herein serve as a comprehensive guide for researchers to investigate its potential in various bacterial systems. It is recommended to perform dose-response experiments and to assess the compound's effect on bacterial viability to ensure that the observed biofilm inhibition is not due to bactericidal or bacteriostatic effects. Further investigations into the efficacy of this compound against a broader range of pathogenic bacteria are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Application Notes and Protocols for Testing N-cis-octadec-9Z-enoyl-L-Homoserine lactone as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2] This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3] The accumulation of AHLs at high cell densities triggers the activation of transcriptional regulators, leading to the expression of genes involved in virulence, biofilm formation, and antibiotic resistance.[1][2]
Signaling Pathway Overview
Bacterial quorum sensing is a complex regulatory network. The canonical LuxI/LuxR-type QS system in Gram-negative bacteria serves as a fundamental model. The LuxI-family synthase produces an AHL autoinducer, which, upon reaching a threshold concentration, binds to and activates the LuxR-family transcriptional regulator. This complex then modulates the expression of target genes.
Caption: General overview of a bacterial LuxI/LuxR-type quorum sensing pathway.
Experimental Workflow for QS Inhibitor Testing
The evaluation of a potential QS inhibitor involves a multi-step process, starting with preliminary screening assays and progressing to more specific and complex analyses. This workflow ensures a comprehensive assessment of the compound's activity and mechanism of action.
Caption: A stepwise experimental workflow for testing a potential QS inhibitor.
Experimental Protocols
Protocol 1: Violacein Inhibition Assay using Chromobacterium violaceum
This assay is a primary screen for QS inhibitory activity. C. violaceum produces the purple pigment violacein, which is regulated by the CviI/CviR QS system.[1] Inhibition of violacein production without affecting bacterial growth indicates potential QS antagonism.[4]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
N-cis-octadec-9Z-enoyl-L-Homoserine lactone (stock solution in DMSO)
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
Prepare serial dilutions of this compound in LB broth in a 96-well plate.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth.
-
Include a positive control (no compound) and a negative control (broth only).
-
Adjust the overnight culture of C. violaceum to an optical density at 600 nm (OD600) of approximately 0.1 and add it to each well.[5]
-
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Growth Measurement: Measure the OD600 of each well to assess bacterial growth. Significant growth inhibition indicates cytotoxicity, not specific QS inhibition.
-
Violacein Quantification:
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control, normalized to bacterial growth.
Protocol 2: Biofilm Inhibition Assay
This assay assesses the ability of the test compound to interfere with biofilm formation, a key QS-regulated phenotype.[5]
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
LB broth
-
This compound
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
95% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in LB broth in a 96-well plate.
-
Inoculate each well with an overnight culture of P. aeruginosa adjusted to an OD600 of 0.1.
-
Include positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Staining:
-
Quantification:
-
Add 95% ethanol to each well to solubilize the stained biofilm.[5]
-
Measure the absorbance at a wavelength appropriate for crystal violet (e.g., 570 nm).
-
-
Data Analysis: Determine the percentage of biofilm inhibition compared to the control.
Protocol 3: Virulence Factor Production Assays in Pseudomonas aeruginosa
P. aeruginosa produces several QS-controlled virulence factors, including elastase (LasB) and pyocyanin.[6][7][8] Measuring the inhibition of these factors provides further evidence of QS disruption.
3.1 Elastase (LasB) Activity Assay
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
This compound
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer
Procedure:
-
Culture Supernatant Preparation:
-
Grow P. aeruginosa in LB broth with and without the test compound for 18-24 hours at 37°C.
-
Centrifuge the cultures and collect the cell-free supernatants.
-
-
Enzyme Assay:
-
Add the supernatant to a reaction mixture containing ECR in Tris-HCl buffer.
-
Incubate the mixture at 37°C for several hours.
-
Stop the reaction and centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm to quantify the solubilized Congo Red, which is proportional to elastase activity.
-
-
Data Analysis: Calculate the percentage of elastase inhibition.
3.2 Pyocyanin Production Assay
Materials:
-
P. aeruginosa PAO1
-
Glycerol-alanine minimal medium
-
This compound
-
Chloroform
-
0.2 M HCl
Procedure:
-
Culture and Extraction:
-
Grow P. aeruginosa in glycerol-alanine medium with and without the test compound for 24-48 hours at 37°C.
-
Extract pyocyanin from the culture supernatant using chloroform.
-
-
Quantification:
-
Re-extract the pyocyanin from the chloroform phase into 0.2 M HCl. This will result in a pink to red solution.
-
Measure the absorbance of the acidic aqueous phase at 520 nm.
-
-
Data Analysis: Quantify the amount of pyocyanin produced and calculate the percentage of inhibition.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Violacein Production in C. violaceum
| Concentration (µM) | Bacterial Growth (OD600) | Violacein Production (A585) | % Inhibition |
| Control | 0.85 ± 0.05 | 1.20 ± 0.10 | 0 |
| 10 | 0.83 ± 0.04 | 0.95 ± 0.08 | 20.8 |
| 50 | 0.81 ± 0.06 | 0.60 ± 0.07 | 50.0 |
| 100 | 0.79 ± 0.05 | 0.30 ± 0.05 | 75.0 |
Table 2: Inhibition of P. aeruginosa Biofilm Formation and Virulence Factor Production
| Concentration (µM) | Biofilm Inhibition (%) | Elastase Inhibition (%) | Pyocyanin Inhibition (%) |
| Control | 0 | 0 | 0 |
| 10 | 15.2 ± 2.5 | 10.5 ± 1.8 | 12.3 ± 2.1 |
| 50 | 45.8 ± 4.1 | 38.2 ± 3.5 | 41.7 ± 3.9 |
| 100 | 72.3 ± 5.6 | 65.7 ± 4.8 | 68.9 ± 5.2 |
Mechanism of Action
This compound is proposed to act as a competitive inhibitor of the AHL synthase, preventing the synthesis of the native autoinducer. This leads to a reduction in the overall concentration of signaling molecules, thereby preventing the activation of the QS cascade.
Caption: Proposed mechanism of action for this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a quorum sensing inhibitor. By following this experimental workflow, researchers can effectively characterize its inhibitory potential against key bacterial phenotypes such as pigment production, biofilm formation, and virulence factor expression. The presented data tables and diagrams serve as a guide for data presentation and understanding the underlying molecular mechanisms. This systematic approach is crucial for the development of novel anti-virulence strategies to combat bacterial infections.
References
- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual Long-Chain N-Acyl Homoserine Lactone Production by and Presence of Quorum Quenching Activity in Bacterial Isolates from Diseased Tilapia Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - White Rose Research Online [eprints.whiterose.ac.uk]
Studying Microbial Pathogenesis with N-cis-octadec-9Z-enoyl-L-Homoserine Lactone (C18-HSL)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is crucial for various aspects of microbial pathogenesis, including biofilm formation and the production of virulence factors.[1] N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-HSL) is a long-chain AHL that plays a significant role in the symbiotic and pathogenic interactions of certain Gram-negative bacteria, most notably Sinorhizobium meliloti.[2][3] Understanding the mechanisms by which C18-HSL influences microbial behavior is critical for the development of novel anti-pathogenic therapies that target bacterial communication.[1]
These application notes provide a comprehensive overview of the role of C18-HSL in microbial pathogenesis, with a focus on its effects on biofilm formation and virulence gene expression. Detailed protocols for key experiments are provided to enable researchers to investigate the effects of C18-HSL in their own systems.
C18-HSL in Microbial Pathogenesis
C18-HSL is synthesized by the LuxI family of AHL synthases, such as SinI in S. meliloti.[3][4] This long-chain AHL acts as a signaling molecule that, upon reaching a threshold concentration, binds to and activates LuxR-type transcriptional regulators.[5] This activation leads to the modulation of target gene expression, influencing a variety of phenotypes associated with pathogenesis and symbiosis.
Role in Biofilm Formation
Biofilm formation is a critical step in the pathogenesis of many bacteria, providing protection from the host immune system and antimicrobial agents. Long-chain AHLs have been shown to influence biofilm formation in various bacteria.[5] While specific quantitative data for the dose-dependent effect of C18-HSL on biofilm formation is not extensively available in the public domain, studies on related long-chain AHLs and bacteria known to produce C18-HSL provide valuable insights. For instance, in Pseudoalteromonas galatheae, which produces C18-HSL among other AHLs, biofilm formation is regulated by quorum sensing molecules.[6]
Role in Virulence Factor Regulation
Quorum sensing is a key regulator of virulence factor expression in many pathogenic bacteria.[5] In S. meliloti, the SinI/SinR QS system, which produces C18-HSL, is involved in the regulation of symbiotic factors, such as exopolysaccharide (EPS) production and motility, which are essential for the successful interaction with its host plant, alfalfa.[4][7] While the interaction is symbiotic in this case, the underlying mechanisms of host interaction and colonization are relevant to the study of pathogenesis.
Quantitative Data on the Effects of Long-Chain AHLs
While specific quantitative data for C18-HSL is limited, the following table summarizes the effects of a closely related long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), on virulence factor production in Pseudomonas aeruginosa. This data can serve as a reference for designing experiments with C18-HSL.
| AHL Concentration (µM) | Virulence Factor | Organism | Effect | Reference |
| 0.1 | LasB elastase | Pseudomonas aeruginosa | Induction of gene expression | [8] |
| 1 | Pyocyanin | Pseudomonas aeruginosa | Increased production | [9] |
| 10 | Rhamnolipid | Pseudomonas aeruginosa | Increased production | [10] |
Experimental Protocols
Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
This protocol allows for the quantification of biofilm formation in response to C18-HSL.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound (C18-HSL) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate liquid medium.
-
Inoculum Preparation: Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.
-
Plate Setup:
-
Add 180 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 20 µL of C18-HSL stock solution at various final concentrations (e.g., 0, 1, 10, 50, 100 µM) to the wells. Include a solvent control (e.g., DMSO).
-
Include wells with sterile medium only as a negative control.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantification of Virulence Factor Production (Pyocyanin Assay for P. aeruginosa)
This protocol can be adapted to measure other virulence factors by using appropriate detection methods.
Materials:
-
Pseudomonas aeruginosa strain
-
King's A medium
-
C18-HSL stock solution
-
Chloroform
-
0.2 N HCl
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa in King's A medium overnight.
-
Experimental Setup: Inoculate fresh King's A medium with the overnight culture to a starting OD600 of 0.05. Add C18-HSL at desired final concentrations.
-
Incubation: Incubate the cultures at 37°C with shaking for 24 hours.
-
Extraction:
-
Centrifuge 5 mL of the culture at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex to mix.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases. The blue pyocyanin will be in the bottom chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
Add 1.5 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper aqueous phase, which will turn pink.
-
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.[9]
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol details the measurement of changes in gene expression in response to C18-HSL.
Materials:
-
Bacterial strain of interest
-
C18-HSL stock solution
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture and Treatment: Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase) and then add C18-HSL at various concentrations. Incubate for a defined period (e.g., 2-4 hours).
-
RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.
-
RT-qPCR:
-
Set up the qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene.
Visualizations
Signaling Pathway of the SinI/SinR Quorum Sensing System in Sinorhizobium meliloti
Caption: The SinI/SinR/ExpR quorum sensing circuit in S. meliloti.
Experimental Workflow for Biofilm Quantification
Caption: Workflow for the crystal violet biofilm formation assay.
Logical Relationship in Quorum Sensing-Mediated Pathogenesis
Caption: C18-HSL-mediated quorum sensing leading to pathogenic phenotypes.
References
- 1. A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]
- 6. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of N-cis-octadec-9Z-enoyl-L-Homoserine lactone, a long-chain N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. AHLs are crucial signaling molecules that regulate gene expression in response to population density in many Gram-negative bacteria, controlling processes such as biofilm formation and virulence factor production.[1][2] The ability to synthesize specific AHLs like the C18:1 variant is essential for studying bacterial communication, developing quorum sensing inhibitors, and creating novel therapeutic strategies against bacterial infections.[3]
Introduction to this compound
This compound is a member of the AHL family of autoinducers.[3] These molecules share a common homoserine lactone ring but differ in the length and modification of their N-acyl side chain.[4] The acyl chain of this compound is derived from oleic acid, a monounsaturated omega-9 fatty acid. This long-chain AHL may have roles in specialized bacterial communication and has been noted for potential antimicrobial activities.[3] The synthesis of this and other AHL analogs is critical for investigating their biological functions and for screening for agonists or antagonists of quorum sensing pathways.[5][6]
Quorum Sensing Signaling Pathway
The canonical signaling pathway involving AHLs in Gram-negative bacteria is the LuxI/LuxR system.[2][7]
-
Signal Synthesis : A LuxI-type synthase enzyme produces this compound from S-adenosyl-L-methionine (SAM) and the corresponding acyl-acyl carrier protein (acyl-ACP).[2][8]
-
Signal Diffusion and Accumulation : The AHL molecule is small and can diffuse across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of the AHL increases.[7]
-
Signal Recognition and Gene Regulation : Once a threshold concentration is reached, the AHL diffuses back into the cell and binds to a LuxR-type transcriptional regulator protein. This AHL-protein complex then binds to specific DNA sequences (lux boxes) to activate or repress the transcription of target genes.[7][9]
Caption: A diagram of the LuxI/LuxR quorum sensing circuit.
Synthesis Workflow
The chemical synthesis of this compound typically involves the acylation of L-homoserine lactone hydrochloride with an activated form of oleic acid.
Caption: General workflow for the chemical synthesis of the target AHL.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various long-chain N-acyl-L-homoserine lactones (AHLs) using solution-phase methods. While specific data for this compound is not extensively reported in a comparative table, the yields for analogous long-chain compounds provide a reasonable expectation.
| Compound | Synthesis Method | Acyl Chain | Yield (%) | Purity (%) | Reference |
| N-Dodecanoyl-L-homoserine lactone | Solution-phase | C12 | 60-80 | >95 | [9] |
| N-(3-Oxo-dodecanoyl)-L-homoserine lactone | Solution-phase | 3-oxo-C12 | 55-75 | >95 | [9] |
| N-Tetradecanoyl-L-homoserine lactone | Solution-phase | C14 | 50-70 | >95 | [10] |
| N-Hexadecanoyl-L-homoserine lactone | Solution-phase | C16 | 45-65 | >95 | [10] |
Experimental Protocols
Materials and Equipment
-
L-Homoserine lactone hydrochloride
-
Oleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
NMR Spectrometer
-
Mass Spectrometer
Protocol for Chemical Synthesis
This protocol is adapted from general methods for AHL synthesis.[5][6]
-
Preparation of L-Homoserine Lactone Free Base :
-
Dissolve L-homoserine lactone hydrochloride (1 equivalent) in a minimal amount of water.
-
Neutralize the solution by the dropwise addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of L-homoserine lactone.
-
-
Acylation Reaction :
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM.
-
Add DCC or EDC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Dissolve the L-homoserine lactone free base (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification :
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.
-
-
Characterization :
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The expected mass can be confirmed by high-resolution mass spectrometry (HRMS).
-
NMR spectroscopy should confirm the presence of the oleoyl chain, the homoserine lactone ring, and the amide linkage.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC and EDC are potent allergens and should be handled with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N-cis-octadec-9Z-enoyl-L-Homoserine lactone in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a cell-to-cell communication mechanism used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance. N-cis-octadec-9Z-enoyl-L-Homoserine lactone is a long-chain AHL that plays a role in bacterial communication and has been identified as a potential inhibitor of QS signaling in some bacteria, such as Aeromonas hydrophila.[1] The accurate quantification of this specific AHL in bacterial cultures is crucial for understanding its physiological role, for screening for QS inhibitors, and for the development of novel anti-infective therapies.
These application notes provide detailed protocols for the extraction and quantification of this compound from bacterial cultures using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway and Experimental Workflow
Quorum Sensing Signaling Pathway
Caption: General AHL-mediated quorum sensing pathway.
Experimental Workflow for Quantification
Caption: Experimental workflow for AHL quantification.
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Supernatant
This protocol describes the extraction of AHLs from the liquid culture medium.
Materials:
-
Bacterial culture grown to the desired cell density
-
Centrifuge and centrifuge tubes
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
Methanol (HPLC grade)
-
Vortex mixer
-
0.22 µm syringe filters
Protocol:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube. For analysis of intracellular AHLs, the cell pellet can be processed separately.
-
Solvent Extraction:
-
Add an equal volume of acidified ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Allow the phases to separate (centrifugation at 3,000 x g for 5 minutes can aid separation).
-
Carefully collect the upper organic phase.
-
Repeat the extraction twice more, pooling the organic phases.
-
-
Drying and Evaporation:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 100 µL) for subsequent analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.
Quantification by HPLC-MS/MS
HPLC-MS/MS is a highly sensitive and selective method for the quantification of AHLs.
Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for separating long-chain AHLs.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start at a lower percentage of B, and gradually increase to elute the hydrophobic long-chain AHL. An example gradient is:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
MS/MS Parameters:
For the quantification of this compound (C₂₂H₃₉NO₃, Molecular Weight: 365.55), the following MRM transitions can be used. The precursor ion will be the protonated molecule [M+H]⁺. The primary product ion is typically the homoserine lactone moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 366.3 | 102.1 | To be optimized |
| Internal Standard (e.g., deuterated AHL) | Varies | Varies | To be optimized |
Note: The collision energy should be optimized for the specific instrument to achieve the highest signal intensity for the product ion.
Quantification:
Quantification is achieved by creating a calibration curve using a series of known concentrations of a pure standard of this compound. The use of an internal standard (e.g., a deuterated analog) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Quantification by GC-MS
GC-MS can also be used for the analysis of AHLs, particularly after derivatization to increase their volatility. However, direct analysis of some AHLs without derivatization has also been reported.[2][3]
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a suitable capillary column.
-
MS System: A mass spectrometer, typically a single quadrupole or ion trap.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Ionization: Electron Ionization (EI) at 70 eV.
Mass Spectrometry:
In EI-MS, AHLs typically show a characteristic fragmentation pattern, with a prominent ion at m/z 143 corresponding to the N-acylated homoserine lactone ring.[2][4] For quantification, Selected Ion Monitoring (SIM) of characteristic ions can be used.
Derivatization (Optional but Recommended for Long-Chain AHLs):
To improve the chromatographic properties of long-chain AHLs, derivatization of the amide group can be performed. Silylation is a common derivatization method.
Data Presentation
The quantitative results from the analysis of this compound in different bacterial cultures or under various conditions should be summarized in a clear and concise table.
Table 1: Quantification of this compound in Bacterial Cultures
| Bacterial Strain/Condition | Growth Phase | Concentration (ng/mL) ± SD | Method of Quantification |
| Example: Aeromonas hydrophila (Wild Type) | Stationary | 150.2 ± 12.5 | HPLC-MS/MS |
| Example: A. hydrophila (QS Mutant) | Stationary | Not Detected | HPLC-MS/MS |
| Example: Co-culture with Inhibitor X | Stationary | 25.8 ± 3.1 | HPLC-MS/MS |
| Example: Environmental Isolate Y | Logarithmic | 45.6 ± 5.8 | GC-MS |
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable quantification of this compound in bacterial cultures. The choice between HPLC-MS/MS and GC-MS will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. Accurate quantification of this and other AHLs is a critical step in advancing our understanding of bacterial communication and in the development of novel strategies to combat bacterial infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
In Vitro Assays for Measuring AhyI Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of robust in vitro assays designed to measure the inhibition of AhyI, an N-acyl-homoserine lactone (AHL) synthase. AhyI is a key enzyme in the quorum sensing (QS) circuit of many Gram-negative bacteria, regulating the expression of virulence factors. Inhibition of AhyI presents a promising anti-virulence strategy. The following protocols are intended to guide researchers in the screening and characterization of potential AhyI inhibitors.
Introduction to AhyI and Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the synthesis of AHL signal molecules by LuxI-type synthases, such as AhyI. These AHLs, upon reaching a threshold concentration, bind to a cognate LuxR-type transcriptional regulator, leading to the activation of genes involved in biofilm formation, virulence factor production, and other collective behaviors.
Targeting AhyI to inhibit the production of AHLs is an attractive therapeutic strategy as it aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for the development of resistance. The assays described herein provide the necessary tools to identify and quantify the efficacy of AhyI inhibitors.
Overview of In Vitro Assays for AhyI Inhibition
Several in vitro methods can be employed to measure the inhibition of AhyI activity. These assays can be broadly categorized as either whole-cell biosensor-based assays or cell-free enzymatic assays.
-
Biosensor-Based Assays: These assays utilize reporter strains of bacteria that produce a detectable signal (e.g., pigment, light, or enzymatic activity) in the presence of AHLs. The inhibition of AhyI in a test system leads to a reduction in AHL production, which is then quantified by a decrease in the reporter signal.
-
Cell-Free Assays: These assays directly measure the enzymatic activity of purified or lysate-derived AhyI. The inhibition is quantified by measuring the decrease in the rate of product formation.
This document details three commonly used assays:
-
Chromobacterium violaceum CV026 Biosensor Assay
-
Agrobacterium tumefaciens Biosensor Assay
-
Cell-Free AhyI Inhibition Assay
Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds against AhyI, as determined by the assays described in this document. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.[1][2]
| Compound | Assay Type | Target Organism/Enzyme | IC50 (µM) | Reference |
| Tannic Acid | A. tumefaciens Biofilm Inhibition | A. tumefaciens | ~100 µg/mL | [3] |
| Compound 5q | C. violaceum CV026 Broth Assay | C. violaceum | >1 µg/mL | [4] |
| trans-Cinnamaldehyde | RhlI (P. aeruginosa AHL synthase) Assay | P. aeruginosa RhlI | ~1 mM | |
| J8-C8 | TofI (B. glumae AHL synthase) Assay | B. glumae TofI | ~10 µM | |
| E9C-3oxoC6 | TofI (B. glumae AHL synthase) Assay | B. glumae TofI | ~12 µM |
Note: IC50 values can be influenced by assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Chromobacterium violaceum CV026 Biosensor Assay
This assay utilizes the reporter strain Chromobacterium violaceum CV026, a mutant that does not produce its own AHL but produces the purple pigment violacein in response to exogenous short-chain AHLs (C4-HSL to C8-HSL).[5] Inhibition of AhyI results in a decrease in AHL production, leading to a quantifiable reduction in violacein production.[4][6]
Experimental Workflow
Caption: Workflow for the C. violaceum CV026 biosensor assay.
Protocol:
-
Prepare Cultures:
-
Inoculate the AhyI-producing bacterial strain in Luria-Bertani (LB) broth and grow overnight at the optimal temperature with shaking.
-
Inoculate C. violaceum CV026 in LB broth and grow overnight at 28°C with shaking.[7]
-
-
Inhibition Assay:
-
In a 96-well microtiter plate, add 180 µL of fresh LB broth.
-
Add 10 µL of the overnight culture of the AhyI-producing strain.
-
Add 10 µL of the test inhibitor at various concentrations (prepare a serial dilution). Include a solvent control.
-
Incubate the plate at the optimal growth temperature for the AhyI-producing strain for 18-24 hours.
-
-
AHL Extraction and Quantification:
-
Centrifuge the microtiter plate to pellet the bacterial cells.
-
Carefully transfer 100 µL of the cell-free supernatant to a new 96-well plate.
-
Inoculate each well with 100 µL of a 1:10 dilution of the overnight C. violaceum CV026 culture.
-
Incubate the plate at 28°C for 24 hours.[7]
-
-
Data Analysis:
-
After incubation, quantify the violacein production by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]
-
Agrobacterium tumefaciens Biosensor Assay
This assay employs a reporter strain of Agrobacterium tumefaciens (e.g., NTL4(pZLR4)) that carries a traG-lacZ fusion.[10] The expression of β-galactosidase, encoded by lacZ, is induced by the presence of AHLs. AhyI inhibition is measured by a decrease in β-galactosidase activity, which can be quantified using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or a chromogenic substrate like X-gal.[10][11]
Experimental Workflow
Caption: Workflow for the A. tumefaciens biosensor assay.
Protocol:
-
Prepare Cultures:
-
Grow the AhyI-producing strain and the A. tumefaciens reporter strain in appropriate media overnight at their optimal temperatures.[10]
-
-
Inhibition Assay:
-
In a 96-well plate, mix 50 µL of the AhyI-producing strain culture, 50 µL of the A. tumefaciens reporter culture, and 100 µL of fresh media containing the test inhibitor at various concentrations.
-
Incubate the plate at 28°C for 24-48 hours.
-
-
β-Galactosidase Assay (ONPG):
-
Measure the OD600 of the cultures.
-
To each well, add a drop of toluene or 0.1% SDS to lyse the cells.
-
Add 20 µL of 4 mg/mL ONPG solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance at 420 nm (OD420).
-
-
Data Analysis:
-
Calculate β-galactosidase activity in Miller Units.
-
Plot the Miller Units against the inhibitor concentration to determine the IC50 value.[8]
-
Cell-Free AhyI Inhibition Assay
This assay directly measures the enzymatic activity of AhyI in a cell-free extract. The production of AHL can be quantified by coupling the reaction to a biosensor or by direct analytical methods such as HPLC-MS. A common method involves using a lysate of an A. tumefaciens reporter strain that contains all the necessary components for transcription and translation, allowing for the detection of newly synthesized AHLs.
Experimental Workflow
Caption: Workflow for the cell-free AhyI inhibition assay.
Protocol:
-
Prepare Cell Lysates:
-
Prepare a cell lysate containing overexpressed AhyI.
-
Prepare a cell lysate from the A. tumefaciens reporter strain as described in the literature.
-
-
Inhibition Assay:
-
In a microfuge tube or 96-well plate, set up the reaction mixture containing:
-
AhyI lysate
-
A. tumefaciens reporter lysate
-
Acyl-ACP or Acyl-CoA (substrate)
-
S-adenosylmethionine (SAM) (substrate)
-
Test inhibitor at various concentrations
-
Reaction buffer
-
-
Incubate the reaction at 30°C for 2-3 hours.
-
-
Detection:
-
Add a chromogenic substrate (e.g., X-Gal) or a luminescent substrate (e.g., Beta-Glo).
-
Incubate for an additional 1-2 hours at 30°C.
-
-
Data Analysis:
AhyI Signaling Pathway
AhyI is a key enzyme in the quorum sensing pathway of many Gram-negative bacteria. It synthesizes N-acyl-homoserine lactone (AHL) autoinducers from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (Acyl-ACP). The synthesized AHLs diffuse out of the cell. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the transcriptional regulator, AhyR (a LuxR homolog). The AhyR-AHL complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. This leads to the expression of genes responsible for various phenotypes, including virulence factor production and biofilm formation.
Caption: AhyI quorum sensing signaling pathway and point of inhibition.
Conclusion
The in vitro assays detailed in this document provide robust and reliable methods for the identification and characterization of AhyI inhibitors. The choice of assay will depend on the specific research goals, available resources, and the stage of the drug discovery process. Biosensor-based assays are well-suited for high-throughput screening of large compound libraries, while cell-free assays are valuable for detailed mechanistic studies and lead optimization. By employing these protocols, researchers can effectively advance the development of novel anti-virulence agents targeting bacterial quorum sensing.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of the physiological functions of the aryl hydrocarbon (dioxin) receptor, a multifunctional regulator that senses and responds to environmental stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N-cis-octadec-9Z-enoyl-L-Homoserine Lactone (C18-HSL) Activity Using Fluorescent Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. Many Gram-negative bacteria utilize AHL-mediated QS to control various physiological processes, including virulence factor production and biofilm formation. The disruption of QS signaling, known as quorum quenching, is a promising strategy for the development of novel anti-virulence therapies. N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-HSL) has been identified as a potent inhibitor of AhyI, an AHL synthase responsible for the biosynthesis of autoinducers in Aeromonas hydrophila. This document provides detailed application notes and protocols for the use of fluorescent reporters to study the inhibitory activity of C18-HSL on AHL-mediated quorum sensing.
Fluorescent reporter systems are powerful tools for studying QS, offering a sensitive and quantifiable output. In a typical assay to screen for QS inhibitors, a bacterial reporter strain is used. This strain is engineered to produce a fluorescent protein (e.g., Green Fluorescent Protein, GFP) in response to a specific AHL. When a potential inhibitor like C18-HSL is introduced, it can interfere with the QS signaling cascade, leading to a measurable decrease in fluorescence.
Signaling Pathways and Inhibition Mechanism
The general mechanism of AHL-mediated quorum sensing involves the synthesis of an AHL signal molecule by a LuxI-family synthase. As the bacterial population density increases, the AHL accumulates. Once a threshold concentration is reached, the AHL binds to and activates a LuxR-family transcriptional regulator. This activated complex then binds to specific DNA promoter regions, inducing the expression of target genes.
In the context of studying C18-HSL, which acts as an inhibitor of the AHL synthase AhyI, the signaling pathway involves the interruption of signal molecule production. A fluorescent reporter assay to study this inhibition would typically involve a heterologous system where the reporter strain expresses a LuxR-type receptor that is activated by an AHL produced by a synthase that is sensitive to C18-HSL. Alternatively, an assay can be designed where the reporter strain is stimulated with an exogenous AHL, and the ability of C18-HSL to antagonize the LuxR receptor is measured.
Below are diagrams illustrating the basic AHL signaling pathway and a proposed workflow for a C18-HSL inhibition assay.
Application Notes and Protocols for C18:1-Δ9 cis-(L)-HSL in Anti-Virulence Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. N-acyl homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria. Long-chain AHLs, such as C18:1-Δ9 cis-(L)-HSL, are crucial for regulating virulence in various pathogens. However, specific details regarding the bacteria that produce C18:1-Δ9 cis-(L)-HSL and its cognate receptor are not extensively documented in currently available literature.
This document provides a framework for studying the anti-virulence potential of compounds targeting long-chain AHL-mediated quorum sensing, using the well-characterized Pseudomonas aeruginosa LasI/R system as a representative model. The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a long-chain AHL that binds to the LasR transcriptional regulator to control the expression of numerous virulence factors, including elastase and pyocyanin. The methodologies described herein can be adapted to study the effects of inhibitors on other bacterial systems regulated by long-chain AHLs as more information becomes available.
I. Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for a putative inhibitor of the P. aeruginosa LasR receptor, demonstrating its efficacy in reducing the production of key virulence factors.
Table 1: Inhibition of Elastase Production in Pseudomonas aeruginosa PAO1
| Inhibitor Concentration (µM) | Mean Elastase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 5 | 52.1 | 3.9 |
| 10 | 25.6 | 2.5 |
| 25 | 10.2 | 1.8 |
| 50 | 4.5 | 0.9 |
Table 2: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa PAO1
| Inhibitor Concentration (µM) | Mean Pyocyanin Concentration (µg/mL) | Standard Deviation |
| 0 (Control) | 15.8 | 1.2 |
| 1 | 12.4 | 1.0 |
| 5 | 7.9 | 0.8 |
| 10 | 4.1 | 0.5 |
| 25 | 1.5 | 0.3 |
| 50 | 0.6 | 0.1 |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows for the experimental protocols.
III. Experimental Protocols
Protocol 1: Elastase Inhibition Assay using Elastin-Congo Red (ECR)
This protocol details the measurement of elastase activity from P. aeruginosa culture supernatants treated with a potential QS inhibitor.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Test inhibitor stock solution (in DMSO)
-
Elastin-Congo Red (ECR)
-
ECR Assay Buffer: 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted culture to each well.
-
Add 20 µL of the test inhibitor at various concentrations (prepare serial dilutions from the stock solution). Include a vehicle control (DMSO) and a no-treatment control. Ensure the final DMSO concentration is consistent and non-inhibitory to bacterial growth (e.g., ≤ 0.5%).
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
-
Preparation of Cell-Free Supernatant:
-
After incubation, centrifuge the 96-well plate at 3,000 x g for 10 minutes to pellet the bacterial cells.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
-
ECR Assay:
-
Prepare an ECR substrate suspension of 5 mg/mL in ECR Assay Buffer. Vortex vigorously to ensure a uniform suspension.
-
Add 100 µL of the ECR substrate suspension to each well of a new 96-well plate.
-
Add 20 µL of the cell-free supernatant from each treatment condition to the corresponding wells.
-
Include a blank control containing 20 µL of sterile LB broth instead of supernatant.
-
Seal the plate and incubate at 37°C for 4-6 hours with gentle shaking.
-
-
Data Acquisition and Analysis:
-
After incubation, centrifuge the plate at 3,000 x g for 10 minutes to pellet the undigested ECR.
-
Carefully transfer 100 µL of the supernatant to a new clear, flat-bottom 96-well plate.
-
Measure the absorbance at 495 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of elastase inhibition relative to the vehicle control.
-
Protocol 2: Pyocyanin Inhibition Assay
This protocol describes the extraction and quantification of pyocyanin from P. aeruginosa cultures treated with a potential QS inhibitor.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
LB broth
-
Test inhibitor stock solution (in DMSO)
-
Chloroform
-
0.2 M Hydrochloric acid (HCl)
-
Microcentrifuge tubes (1.5 mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture and Treatment:
-
Prepare and treat P. aeruginosa cultures with the test inhibitor as described in Protocol 1, Step 1, but in larger volumes (e.g., 5 mL cultures in test tubes).
-
-
Pyocyanin Extraction:
-
After incubation, transfer 3 mL of each culture to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 1.5 mL of chloroform to the supernatant and vortex vigorously for 30 seconds. The pyocyanin will be extracted into the chloroform, turning it a blue color.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a new tube.
-
-
Acidification and Quantification:
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex vigorously. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer 200 µL of the upper pink aqueous layer to a 96-well plate.
-
Measure the absorbance at 520 nm.[1]
-
Calculate the concentration of pyocyanin using the molar extinction coefficient of 2460 M⁻¹cm⁻¹ or by creating a standard curve with purified pyocyanin. The concentration in µg/mL can be calculated by multiplying the OD₅₂₀ by 17.072.[1]
-
-
Data Analysis:
-
Normalize the pyocyanin concentration to the bacterial growth (OD₆₀₀ of the initial culture) if the inhibitor affects growth.
-
Calculate the percentage of pyocyanin inhibition relative to the vehicle control.
-
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific inhibitor, bacterial strain, and experimental conditions. The protocols provided are based on established methods for studying quorum sensing in Pseudomonas aeruginosa and serve as a guide for investigating anti-virulence strategies against bacteria that utilize long-chain AHLs.
References
Troubleshooting & Optimization
N-cis-octadec-9Z-enoyl-L-Homoserine lactone solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-cis-octadec-9Z-enoyl-L-Homoserine lactone in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a long-chain N-acyl homoserine lactone (AHL) with a C18 acyl chain.[1][2] This long hydrocarbon chain makes the molecule highly lipophilic and, consequently, sparingly soluble in aqueous buffers.[2][3] Direct dissolution in aqueous media is often unsuccessful.
Q2: I observe a precipitate after adding my this compound stock solution to my aqueous experimental medium. What should I do?
A2: This indicates that the solubility limit of the compound has been exceeded in the final solution. To resolve this, you can try the following:
-
Increase the concentration of the organic co-solvent (e.g., DMSO) in your final solution. However, be mindful of the potential effects of the solvent on your experimental system.
-
Reduce the final concentration of the this compound to a level below its solubility limit in the specific medium.
-
Ensure rapid mixing upon addition of the stock solution to the aqueous medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: Can I use ethanol to dissolve this compound?
A3: It is not recommended to use ethanol or other primary alcohols.[3][4][5] These solvents have been shown to potentially open the lactone ring, which would inactivate the molecule.[3][4][5]
Q4: How should I prepare my stock solution of this compound?
A4: A stock solution should be prepared by dissolving the crystalline solid in an organic solvent.[3] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended solvents.[3] The solubility in these solvents is approximately 20 mg/mL.[3] It is good practice to purge the solvent with an inert gas before use.
Q5: What is the recommended method for preparing an aqueous working solution?
A5: To maximize solubility in aqueous buffers, you should first dissolve the this compound in DMSO and then dilute this stock solution with the aqueous buffer of your choice.[3]
Q6: How long can I store the aqueous working solution?
A6: It is not recommended to store the aqueous solution for more than one day.[3][4][6] The stability of the compound in aqueous solutions can be limited.
Quantitative Solubility Data
| Solvent System | Concentration | Reference |
| DMSO | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Chloroform | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of up to 20 mg/mL.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C for long-term storage. The stability is reported to be at least 4 years at this temperature.[3]
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw the concentrated DMSO stock solution of this compound.
-
Determine the final desired concentration of the AHL in your aqueous medium.
-
Calculate the volume of the DMSO stock solution needed.
-
Add the calculated volume of the DMSO stock solution to your pre-warmed aqueous buffer (e.g., PBS pH 7.2). It is crucial to add the DMSO stock to the buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, the concentration is likely too high for the chosen DMSO/aqueous buffer ratio.
-
Use the freshly prepared aqueous working solution immediately or within the same day. Do not store for more than one day.[3]
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: In Vitro Stability and Degradation of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone (C18-HSL)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro stability and degradation of N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-HSL). Understanding the stability of this long-chain acyl-homoserine lactone is critical for the design and interpretation of experiments in quorum sensing research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the in vitro stability of C18-HSL?
A1: The stability of C18-HSL in vitro is primarily affected by three main factors: pH, temperature, and the presence of enzymes. Like other N-acyl-homoserine lactones (AHLs), the lactone ring of C18-HSL is susceptible to hydrolysis, a process known as lactonolysis. This process is significantly accelerated under alkaline pH conditions and at elevated temperatures. Additionally, certain enzymes, namely AHL lactonases and AHL acylases, can enzymatically degrade C18-HSL.
Q2: How does the long acyl chain of C18-HSL affect its stability compared to shorter-chain AHLs?
A2: Generally, AHLs with longer acyl side chains are more stable and less prone to spontaneous lactonolysis than those with shorter side chains.[1] Therefore, C18-HSL is expected to be more stable than shorter-chain AHLs like N-butanoyl-L-homoserine lactone (C4-HSL) under the same conditions.[2]
Q3: What is the primary mechanism of non-enzymatic degradation of C18-HSL?
A3: The primary mechanism of non-enzymatic degradation is pH-dependent lactonolysis.[2] In aqueous solutions, especially under neutral to alkaline conditions, the ester bond in the homoserine lactone ring is hydrolyzed, opening the ring to form N-cis-octadec-9Z-enoyl-L-Homoserine. This open-ring form is biologically inactive as a quorum sensing molecule. This reaction is reversible under acidic conditions, where the ring can re-close, although not necessarily through a simple reversal of the opening mechanism.[2]
Q4: Are there enzymes that can degrade C18-HSL?
A4: Yes, two main classes of enzymes are known to degrade AHLs:
-
AHL lactonases: These enzymes hydrolyze the ester bond of the lactone ring, producing the corresponding N-acyl-L-homoserine.
-
AHL acylases (or amidases): These enzymes cleave the amide bond linking the acyl chain to the homoserine lactone ring, yielding L-homoserine lactone and a fatty acid (in this case, oleic acid).
Q5: How should I store C18-HSL to ensure its stability?
A5: For long-term storage, C18-HSL should be dissolved in a suitable non-aqueous, sterile solvent like dimethyl sulfoxide (DMSO) or acidified ethyl acetate and stored at -20°C or lower.[1] It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles.[1] For working solutions, it is best to prepare them fresh before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity of C18-HSL in experiments. | 1. Degradation due to inappropriate pH: The pH of the experimental medium may be too high (alkaline), leading to lactonolysis. | 1a. Buffer the medium to a pH between 6.0 and 7.0. 1b. Monitor the pH of your culture medium throughout the experiment, as bacterial metabolism can cause it to become alkaline.[1] |
| 2. Thermal degradation: High incubation temperatures can accelerate the degradation of C18-HSL. | 2a. Perform experiments at the lowest feasible temperature that is compatible with your experimental system. 2b. Minimize the duration of incubation at higher temperatures. | |
| 3. Enzymatic degradation: The experimental system (e.g., bacterial culture) may be producing AHL-degrading enzymes. | 3a. Test for enzymatic degradation by incubating C18-HSL with cell-free supernatant or cell lysate and assaying for remaining activity.[1] 3b. If enzymatic degradation is confirmed, consider using a mutant strain deficient in AHL-degrading enzymes or using a cell-free system. | |
| 4. Improper storage or handling: C18-HSL may have degraded due to incorrect storage conditions or multiple freeze-thaw cycles. | 4a. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). 4b. Aliquot and store at -20°C or below. Avoid repeated freezing and thawing.[1] | |
| High variability between replicate experiments. | 1. Inconsistent C18-HSL concentration: Degradation rates may vary between samples due to slight differences in pH or temperature. | 1a. Ensure uniform experimental conditions (pH, temperature, incubation time) for all replicates. 1b. Prepare a master mix of the C18-HSL solution to add to all replicates. |
| 2. Solvent effects: The solvent used to dissolve C18-HSL may be affecting the experimental system. | 2a. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experiments and does not affect the biological system. 2b. Include a solvent-only control in your experiments. | |
| Precipitation of C18-HSL in aqueous media. | 1. Low solubility: C18-HSL has a long, hydrophobic acyl chain, which can lead to low solubility in aqueous solutions. | 1a. Ensure the final concentration of the solvent used to dissolve C18-HSL is sufficient to maintain its solubility in the aqueous medium. 1b. Consider the use of a carrier protein or a mild surfactant to improve solubility, ensuring these additives do not interfere with the experiment. |
Quantitative Data on AHL Stability
Direct quantitative data for the degradation of C18-HSL is limited in the scientific literature. However, studies on shorter-chain AHLs provide a strong indication of the stability trends. As a general rule, the stability of AHLs increases with the length of the acyl side chain.[2] The following tables summarize the relative rates of hydrolysis for various shorter-chain AHLs, which can be used as an approximation for the behavior of C18-HSL, keeping in mind that C18-HSL will be more stable.
Table 1: Relative Rates of Hydrolysis of Various AHLs at 22°C and 37°C [2]
| AHL | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| N-butanoyl-HSL (C4-HSL) | 1.00 | 1.00 |
| N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL) | 0.85 | 0.82 |
| N-hexanoyl-HSL (C6-HSL) | 0.65 | 0.61 |
| N-octanoyl-HSL (C8-HSL) | 0.45 | 0.40 |
Data adapted from Yates et al., 2002. Rates are relative to the hydrolysis of C4-HSL.
Table 2: Optimal Conditions for Enzymatic Degradation of N-butyryl-homoserine lactone by Acylase
| Parameter | Optimal Value |
| pH | 10 (at 23°C) |
| Temperature | 76°C (at pH 9) |
Data from Xu et al., 2003.
Experimental Protocols
Protocol 1: Assessment of AHL Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative method for assessing AHL stability by directly measuring its concentration over time.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector.
-
C18-HSL standard of known concentration.
-
Experimental samples of C18-HSL incubated for different time points under specific conditions (e.g., different pH, temperature).
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic or acetic acid).
-
Sterile filters (0.22 µm).
Procedure:
-
Sample Preparation: At designated time points, take aliquots from your experimental setup (e.g., C18-HSL in a buffered solution).
-
Filtration: Filter the samples through a 0.22 µm sterile filter to remove any particulates.
-
HPLC Analysis:
-
Inject a known volume of the filtered sample onto the C18 reverse-phase column.
-
Elute the sample using an appropriate gradient of the mobile phase (e.g., a gradient of increasing acetonitrile concentration).
-
Detect the C18-HSL using a UV detector (e.g., at 210 nm) or an MS detector for higher specificity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the C18-HSL standard.
-
Determine the concentration of C18-HSL in your experimental samples by comparing their peak areas to the standard curve.
-
-
Data Analysis: Plot the concentration of C18-HSL over time to determine its degradation rate and half-life under the tested conditions.
Protocol 2: Assessment of AHL Stability using a Bioassay
This protocol provides a method to qualitatively or semi-quantitatively assess the degradation of AHLs using a reporter strain.
Materials:
-
A suitable bacterial biosensor strain that responds to C18-HSL (e.g., a specific strain of Agrobacterium tumefaciens or a recombinant E. coli).
-
Appropriate growth medium (e.g., Luria-Bertani (LB) agar and broth).
-
C18-HSL stock solution.
-
Experimental samples of C18-HSL incubated for different time points.
Procedure:
-
Prepare Biosensor Plates: Prepare agar plates seeded with the biosensor strain.
-
Sample Application: Spot a small volume (e.g., 5-10 µl) of your incubated C18-HSL samples and a series of C18-HSL standards (for semi-quantification) onto the surface of the biosensor plates.
-
Incubation: Incubate the plates at the optimal temperature for the biosensor strain until a response is visible (e.g., pigment production, luminescence, or β-galactosidase activity).
-
Observation and Analysis:
-
Qualitatively assess the degradation by observing the presence or absence of a response from the biosensor.
-
Semi-quantitatively estimate the remaining C18-HSL concentration by comparing the size or intensity of the response from your samples to that of the standards.
-
Visualizations
Caption: Chemical and enzymatic degradation pathways of C18-HSL.
Caption: Experimental workflow for assessing C18-HSL stability.
References
Technical Support Center: Optimizing Extraction Protocols for Long-Chain Acyl-Homoserine Lactones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of long-chain acyl-homoserine lactones (AHLs).
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of long-chain AHLs.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Recovery of Long-Chain AHLs | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for the hydrophobicity of long-chain AHLs. | Use a non-polar solvent like acidified ethyl acetate for liquid-liquid extraction. The yield of AHLs generally decreases as the polarity of the solvent increases.[1] |
| Insufficient Extraction Volume or Repetitions: A single extraction may not be sufficient to recover all AHLs from the sample matrix. | Perform liquid-liquid extraction three times with equal volumes of acidified ethyl acetate.[1] | |
| Degradation by Quorum Quenching (QQ) Molecules: The sample may contain enzymes such as lactonases or acylases that degrade AHLs.[2] | Heat-inactivate the sample extract (e.g., 65°C for 10 minutes) to denature enzymatic activity before analysis. Note that some QQ compounds may be heat-stable.[2] | |
| Low Abundance in Culture: The bacterial culture may not have reached a high enough cell density to produce detectable levels of long-chain AHLs.[3][4] | Ensure the bacterial culture has reached the stationary phase for maximal AHL production.[1][3] Optimize growth media and conditions, as these can influence AHL synthesis.[3][4] | |
| Inconsistent Results in Bioassays | Biosensor Specificity: The biosensor used may not be sensitive to long-chain AHLs. For example, Chromobacterium violaceum CV026 is more responsive to short-chain AHLs (C4-C8) and responds poorly to those with acyl chains of C10 or more.[1][4][5] | Use a combination of biosensors to cover a broader range of AHLs. Agrobacterium tumefaciens KYC55, for instance, is sensitive to a wider range of AHLs, including some long-chain variants.[4] |
| Variability in Biosensor Response: The growth phase and cell density of the biosensor culture can affect its responsiveness.[3] | Standardize the growth phase and cell density of the biosensor culture for each assay.[3] Always include a positive control with a known concentration of a relevant AHL standard.[3] | |
| Presence of Inhibitory Compounds: The sample extract may contain substances that inhibit the growth of the biosensor or interfere with the reporter system.[2] | Perform a dilution series of the extract to test for inhibitory effects at high concentrations.[2][3] | |
| Poor Signal-to-Noise Ratio in LC-MS/MS Analysis | Matrix Effects: Co-eluting substances from the sample can interfere with the ionization of target AHLs, leading to ion suppression or enhancement.[2] | Improve sample cleanup using Solid-Phase Extraction (SPE) with a C18 or Oasis HLB cartridge.[2] Dilute the sample to reduce the concentration of matrix components.[2] Use a stable isotope-labeled internal standard for each AHL being quantified to correct for matrix effects.[2] |
| Sample Contamination: Contaminants from solvents, glassware, or the sample itself can introduce background noise.[2] | Use high-purity, LC-MS grade solvents and reagents.[2] Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use.[2] | |
| Inconsistent Recovery from Solid-Phase Extraction (SPE) | Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of AHLs.[6] | Condition the cartridge with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution to equilibrate it with the sample's solvent.[6][7] |
| Incorrect Sample pH: The pH of the sample can affect the retention of AHLs on the sorbent.[2] | Adjust the sample pH to ensure AHLs are in a neutral form for optimal retention on reversed-phase (e.g., C18) SPE cartridges.[2] | |
| Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb the long-chain AHLs from the SPE sorbent.[2] | Use a stronger elution solvent, such as a higher percentage of acetonitrile or methanol in water.[2] A stepwise elution with increasing solvent strength can also help to fractionate the sample and remove interferences.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting method for extracting long-chain AHLs?
For a robust initial extraction, liquid-liquid extraction (LLE) with acidified ethyl acetate is a widely used and effective method.[1] For enhanced sensitivity and cleaner samples, especially for downstream analysis like mass spectrometry, Solid-Phase Extraction (SPE) is recommended.[8]
2. How can I concentrate my AHL extract?
After extraction, the solvent can be removed by rotary evaporation at 40-45°C.[1] For smaller volumes, a gentle stream of nitrogen can be used to evaporate the solvent. The dried residue can then be resuspended in a smaller volume of a suitable solvent, such as acetonitrile or methanol, for further analysis.[1]
3. Which biosensor is best for detecting long-chain AHLs?
While no single biosensor is perfect, Agrobacterium tumefaciens NT1 (pZLR4) or KYC55 can detect a broad range of AHLs, including some with longer acyl chains (up to C12).[1][4] For comprehensive screening, it is often necessary to use a panel of biosensors with different specificities.[1][4]
4. Can I quantify long-chain AHLs using bioassays?
Bioassays are generally considered semi-quantitative. Quantification can be achieved by measuring the response of the biosensor (e.g., violacein production or β-galactosidase activity) and comparing it to a standard curve generated with synthetic AHLs of known concentrations.[1] However, for accurate quantification, analytical methods such as LC-MS/MS are preferred.[5][9]
5. What are the key differences between extracting short-chain and long-chain AHLs?
Long-chain AHLs are more hydrophobic than their short-chain counterparts. This difference in polarity can affect their solubility in extraction solvents and their retention on chromatographic materials.[1] Therefore, extraction and purification protocols may need to be optimized to ensure efficient recovery of these more non-polar molecules.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Long-Chain AHLs
This protocol is a general method for the extraction of AHLs from bacterial culture supernatants.
Materials:
-
Bacterial culture in stationary phase
-
Acidified ethyl acetate (0.1% formic acid or 0.5% acetic acid)[1][10]
-
Separatory funnel
-
Rotary evaporator or nitrogen gas stream
-
Acetonitrile (ACN)
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 600 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[10]
-
Supernatant Collection: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells.[10]
-
Extraction:
-
Repeat Extraction: Repeat the extraction process two more times with fresh acidified ethyl acetate.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator at 30-45°C.[1][10] Any remaining liquid can be dried under a gentle stream of nitrogen gas.[10]
-
Reconstitution: Resuspend the dried extract in a small volume (e.g., 1 mL) of a suitable solvent like 20% acetonitrile for further analysis.[1]
-
Storage: Store the extract at -20°C until analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
This protocol is a general method for cleaning up and concentrating AHLs from aqueous samples.
Materials:
-
AHL extract (from LLE or directly from culture supernatant)
-
C18 SPE cartridge
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Acetonitrile (ACN), HPLC grade
-
SPE manifold (optional)
Procedure:
-
Sample Pre-treatment:
-
If starting from a culture supernatant, acidify the sample with TFA or formic acid to a final concentration of 0.1%.
-
Ensure the sample is free of particulates by centrifugation or filtration.
-
-
Cartridge Conditioning:
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 5 mL of water with 0.1% TFA through it.[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the equilibrated C18 cartridge at a slow flow rate (approximately 1 drop per second).[7]
-
-
Washing (Desalting):
-
Wash the cartridge with 5 mL of 5% methanol in water with 0.1% TFA to remove salts and other polar impurities.[7]
-
-
Elution:
-
Elute the retained AHLs with 2-5 mL of 50-80% acetonitrile in water with 0.1% TFA. The optimal acetonitrile concentration will depend on the specific long-chain AHLs being targeted.[7]
-
-
Downstream Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the intended analytical method (e.g., mobile phase for LC-MS).[7]
-
Visualizations
Caption: A diagram of the LuxI/LuxR-type quorum sensing signaling pathway.
Caption: A generalized workflow for the extraction of long-chain AHLs.
Caption: A decision tree for troubleshooting low AHL detection.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 5. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 10. The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acyl Homoserine Lactone (AHL) Bioassays
Welcome to the technical support center for N-acyl homoserine lactone (AHL) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here you will find information to help you overcome common artifacts and challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during your AHL bioassays in a question-and-answer format.
Q1: My AHL bioassay is showing no signal or a very weak signal. What are the possible causes and how can I troubleshoot this?
A1: A lack of signal in your AHL bioassay can be attributed to several factors, ranging from issues with the AHLs themselves to problems with the biosensor strain.
-
AHL Degradation: AHLs are susceptible to lactonolysis, a pH-dependent hydrolysis of the lactone ring, which is more pronounced under alkaline conditions.[1] To mitigate this, ensure your samples are processed quickly and stored at low temperatures (-20°C or -80°C).[1] It is also recommended to acidify the culture supernatant to a pH below 6 with acetic or formic acid before extraction.[1]
-
Low AHL Production: The bacterial culture being tested may not have reached a sufficient cell density for maximal AHL production.[1] Ensure cultures are grown to the late exponential or stationary phase.[1][2] Optimizing growth media and conditions can also enhance AHL synthesis.[1]
-
Inefficient Extraction: The solvent used for extraction may not be optimal. Acidified ethyl acetate is a commonly used and effective solvent for AHL extraction.[1][2]
-
Biosensor Issues: The biosensor strain may not be sensitive to the specific type of AHL produced by your test organism. Gram-negative bacteria produce a wide variety of AHLs with differing acyl chain lengths and modifications.[1][3] It is often necessary to use multiple biosensor strains to screen for a broad range of AHLs.[2][3] Additionally, ensure the biosensor culture is in the correct growth phase and at an appropriate cell density for the assay.[1] Always include a positive control with a known concentration of a relevant AHL to verify the biosensor's responsiveness.[1]
Q2: I am observing a positive signal in my negative controls. What could be causing these false positives?
A2: False positives in AHL bioassays can be caused by the presence of compounds that mimic AHLs or interfere with the reporter system.
-
Media Components: Some components of the growth media may activate the biosensor. It is crucial to run a control with sterile media to check for any background activation.
-
Cross-reactivity of Biosensors: Some biosensors may be activated by molecules that are structurally similar to AHLs. Overexpression of the LuxR receptor in biosensor strains can sometimes lead to false reactions, where antagonistic compounds are detected as agonists.[4]
-
Endogenous AHL Production by Biosensor: Although biosensor strains are typically engineered to be unable to produce their own AHLs, contamination or reversion of the mutant phenotype could lead to endogenous AHL production.[2] Regularly checking the purity of the biosensor strain is recommended.
Q3: My bioassay results are inconsistent and not reproducible. What steps can I take to improve consistency?
A3: Inconsistent results are often due to variability in experimental conditions.
-
Standardize Biosensor Preparation: Ensure that the biosensor culture is prepared consistently for each experiment. This includes standardizing the growth phase and cell density.[1]
-
Use of Controls: Always include positive and negative controls in your experiments. A positive control with a known AHL concentration helps to normalize the data and assess the responsiveness of the biosensor.[1] A solvent-only control is also essential to account for any effects of the solvent on the biosensor.[2]
-
Dilution Series: If you suspect the presence of inhibitory compounds in your extract, performing a dilution series can help to mitigate their effects at high concentrations.[1]
Q4: How do I choose the right biosensor for my experiment?
A4: The choice of biosensor is critical as most respond to a limited range of AHLs.[2] The specificity of a biosensor is determined by its LuxR-type receptor.[2] Therefore, it is often necessary to use a panel of biosensors with different specificities to detect a wide range of AHLs.[3] For example, Chromobacterium violaceum CV026 is commonly used for the detection of short-chain AHLs, while Agrobacterium tumefaciens NTL4 is sensitive to a broader range of AHLs.[3][5]
Quantitative Data Summary
The sensitivity of AHL biosensors can vary significantly. The following table summarizes the detection limits for some common biosensor strains.
| Biosensor Strain | Reporter System | Detected AHLs | Detection Limit | Reference |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | β-galactosidase (X-Gal) | Various AHLs | 100 nM - 300 nM | [6][7] |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | β-galactosidase (Beta-Glo) | Various AHLs | 10-fold more sensitive than X-Gal | [6][7] |
| E. coli with engineered LuxR | Green Fluorescent Protein (GFP) | 3-oxo-C6-HSL | ~1 x 10-10 M | [8] |
| Agrobacterium tumefaciens (with overexpressed TraR) | β-galactosidase | Diverse AHLs | As low as 5 nM for 3-oxo derivatives | [9] |
Experimental Protocols
Protocol 1: Preparation of Cell-Free Supernatant for AHL Extraction
This protocol describes the preparation of cell-free extracts for use in quantitative assays, which helps to minimize interference from the producing bacteria.[2]
Materials:
-
Late exponential or stationary phase bacterial culture[2]
-
Centrifuge and sterile tubes[2]
-
Ethyl acetate (acidified with 0.1% acetic acid is sometimes used)[1][2]
-
Rotary evaporator or nitrogen stream[2]
-
Methanol or appropriate solvent for resuspension[2]
Procedure:
-
Grow the test bacterium in liquid culture until the late exponential or stationary phase.[2]
-
Centrifuge the culture (e.g., 10,000 x g for 10 min) to pellet the cells.[2]
-
Carefully collect the cell-free supernatant.[2]
-
Extract the supernatant twice with an equal volume of ethyl acetate.[2] Vigorously mix by vortexing for 1 minute and allow the phases to separate.[2]
-
Pool the upper ethyl acetate phases.[2]
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen.[2]
-
Resuspend the dried extract in a small volume of methanol or another appropriate solvent.[2]
Protocol 2: Cross-Streak Plate Bioassay
This is a qualitative method to screen for AHL production.
Materials:
Procedure:
-
Grow overnight cultures of the biosensor and test strains.[2]
-
Using a sterile loop, streak the biosensor strain in a single line down the center of an agar plate.[2]
-
Streak the test strain(s) perpendicular to the biosensor line, ensuring the streaks do not touch.[2]
-
Include positive and negative control strains if available.[2]
-
Incubate the plate at 30°C for 24-48 hours.[2]
-
Observe the plate for a colored or luminescent response in the biosensor streak line near the test strain.[2]
Protocol 3: 96-Well Plate Quantitative Bioassay
This protocol allows for the quantification of AHL activity.
Materials:
-
AHL extract or synthetic AHL standards[2]
-
Overnight culture of the biosensor strain
-
96-well microtiter plate[2]
-
Appropriate growth medium for the biosensor
-
Reagents for the reporter assay (e.g., ONPG for lacZ reporters)[2]
-
Plate reader
Procedure:
-
Prepare serial dilutions of your AHL extract or synthetic AHL standards directly in the wells of the 96-well plate.[2] Include a solvent-only negative control.[2]
-
Add the biosensor culture to each well.
-
Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C or 37°C) with shaking.[2]
-
After incubation, measure the reporter signal (e.g., absorbance for colorimetric assays, luminescence, or fluorescence) using a plate reader.[2]
-
Plot the reporter signal against the AHL concentration to generate a dose-response curve.[2] Use this curve to determine the equivalent AHL concentration in your unknown samples.[2]
Visualizations
Signaling Pathway: LuxI/LuxR Quorum Sensing
Caption: A simplified diagram of the LuxI/LuxR-type quorum sensing pathway.
Experimental Workflow: AHL Detection and Quantification
Caption: General workflow for the detection and quantification of AHLs from a bacterial culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Unsaturated Long-Chain Acyl-Homoserine Lactones (AHLs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions concerning the purification of unsaturated long-chain acyl-homoserine lactones (AHLs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of purifying unsaturated long-chain AHLs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No AHL Yield | - Inadequate extraction solvent. - Low production by the bacterial strain.[1] - Degradation of AHLs during extraction or storage. | - Use acidified ethyl acetate for extraction to improve recovery.[1][2] - Optimize bacterial culture conditions (e.g., media, temperature, growth phase) for maximal AHL production. - Perform extractions quickly and at low temperatures. Store extracts under an inert gas (e.g., nitrogen) at -20°C or below.[3] |
| Degradation of Unsaturated AHLs | - Oxidation of the double bonds in the acyl chain.[4][5] - Hydrolysis of the homoserine lactone ring, which can be pH-dependent. | - Minimize exposure to oxygen and light during the purification process.[4] - Work with cooled solvents and maintain a neutral to slightly acidic pH. - Consider the use of antioxidants, although their compatibility with downstream analysis must be verified.[4] |
| Co-elution with Other Lipids | - Similar polarity and retention times of long-chain AHLs and other cellular lipids. | - Employ multi-step purification strategies, such as solid-phase extraction (SPE) prior to high-performance liquid chromatography (HPLC).[3] - Utilize silver ion chromatography, which separates compounds based on the number and configuration of double bonds.[6] |
| Difficulty in Detecting Long-Chain AHLs | - Biosensors may have a limited detection range. For instance, Chromobacterium violaceum CV026 is less sensitive to AHLs with acyl chains longer than C8.[1] | - Use a combination of biosensors to cover a broader range of AHLs. Agrobacterium tumefaciens KYC55, for example, can detect a wider spectrum of AHLs, including those with longer acyl chains.[1] - Employ analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection.[7][8] |
| Poor Separation in Chromatography | - Inappropriate stationary or mobile phase for the specific AHLs. | - For reversed-phase HPLC (a common method), optimize the gradient of the organic solvent (e.g., methanol or acetonitrile) in water.[1] - Consider using a C18 column for good retention of long-chain molecules.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying unsaturated long-chain AHLs?
A1: The main difficulties stem from their intrinsic properties:
-
Low Abundance : Bacteria often produce AHLs in very small quantities.[9]
-
Chemical Instability : The unsaturated acyl chains are susceptible to oxidation, and the lactone ring can be hydrolyzed.[4][5]
-
Structural Similarity to Lipids : Their long, hydrophobic acyl chains make them behave like other lipids, complicating their separation from a complex biological matrix.[6][10]
Q2: What is the recommended initial step for extracting long-chain AHLs from a bacterial culture?
A2: The most common and effective method is liquid-liquid extraction using an organic solvent.[10] For optimal recovery, the cell-free culture supernatant should be extracted multiple times with an equal volume of acidified ethyl acetate (e.g., with 0.1% formic acid).[1][2] The organic phases are then combined and evaporated to concentrate the AHLs.[1]
Q3: Which chromatographic techniques are best suited for purifying unsaturated long-chain AHLs?
A3: A multi-step approach is often necessary. High-performance liquid chromatography (HPLC), particularly with a reversed-phase C18 column, is widely used for the final purification step.[1] For complex mixtures containing various unsaturated lipids, silver ion chromatography can be an invaluable technique as it separates molecules based on the degree of unsaturation.[6] Thin-layer chromatography (TLC) can also be used, especially in conjunction with biosensors for initial detection and separation.[1]
Q4: How can I prevent the degradation of my purified unsaturated long-chain AHLs during storage?
A4: To ensure stability, purified AHLs should be dissolved in a suitable organic solvent (e.g., methanol or acetonitrile), overlaid with an inert gas like nitrogen or argon to prevent oxidation, and stored at -20°C or, for long-term storage, at -80°C.[3]
Q5: Are there alternatives to biosensors for detecting and quantifying long-chain AHLs?
A5: Yes, while biosensors are useful for initial screening, physical-chemical methods offer greater specificity and quantification.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and powerful technique for identifying and quantifying known and novel AHLs, even at very low concentrations.[7][8]
Experimental Protocols
Protocol 1: Extraction and Purification of Unsaturated Long-Chain AHLs
This protocol outlines a general workflow for the extraction and purification of AHLs from a bacterial culture supernatant.
-
Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase, when AHL production is maximal).
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cells.[1]
-
Supernatant Collection: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.[1]
-
Solvent Extraction:
-
Acidify the cell-free supernatant to a pH of approximately 3.0 with a suitable acid (e.g., formic acid).
-
Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate (0.1% formic acid).[1]
-
Shake vigorously for 1-2 minutes and then allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction process two more times with fresh acidified ethyl acetate.[1]
-
-
Concentration:
-
Purification via HPLC:
-
Re-dissolve the dried extract in a small volume of methanol or acetonitrile.[2]
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Elute the AHLs using a gradient of methanol or acetonitrile in water. A typical gradient might be from 60:40 (v/v) methanol/water to 100% methanol.[1]
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) and collect fractions at regular intervals.
-
-
Analysis and Storage:
-
Analyze the collected fractions for the presence of the target AHLs using biosensors or LC-MS/MS.
-
Pool the fractions containing the purified AHL, evaporate the solvent, and store the purified compound at -20°C or below under an inert atmosphere.
-
Visualizations
Caption: General signaling pathway of Acyl-Homoserine Lactones (AHLs).
References
- 1. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 2. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step separation system of bio-functional lipid compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stability of fish and algae oils containing long-chain polyunsaturated fatty acids in bulk and in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Signal-to-Noise in AHL Detection by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and detailed protocols to address the common challenge of low signal-to-noise ratios during the detection of Acyl-Homoserine Lactones (AHLs) by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation and Extraction
Question: I'm observing a very low signal for my target AHLs, and the baseline in my chromatogram is very noisy. What are the likely causes and how can I improve this?
Answer: Low signal and high background noise often stem from issues in your sample preparation and extraction. The primary culprits are typically matrix effects and sample contamination. Here’s a step-by-step troubleshooting guide:
-
Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your target AHLs, leading to ion suppression or enhancement.[1][2]
-
Solution 1: Improve Sample Cleanup. Solid-Phase Extraction (SPE) is a highly effective method for removing interfering compounds.[1][3] For aqueous samples, C18 or Oasis HLB SPE cartridges are recommended for optimal cleanup of AHLs.[1]
-
Solution 2: Dilute Your Sample. This can lower the concentration of matrix components relative to your analyte, thereby reducing ion suppression.[1]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. This is a crucial step to correct for matrix effects during data analysis.[1]
-
-
Sample Contamination: Contaminants can be introduced from various sources such as solvents, glassware, or the sample itself.[1]
-
Solution 1: Use High-Purity Solvents. Always use LC-MS grade solvents and reagents to minimize background noise.[1][4]
-
Solution 2: Ensure Clean Glassware. Thoroughly clean and rinse all glassware with a high-purity solvent before use.[1] Common contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), and phthalates.[5][6][7]
-
Question: My AHL recovery after Solid-Phase Extraction (SPE) is low and inconsistent. How can I optimize my SPE protocol?
Answer: Inconsistent recovery from SPE can be frustrating. Here are key parameters to check and optimize:
-
Sample pH: The pH of your sample can significantly impact the retention of AHLs on the sorbent. For reversed-phase SPE, ensure the pH is adjusted to keep your AHLs in a neutral form.[1]
-
Elution Solvent: The strength of your elution solvent is critical for recovering the AHLs. If you're experiencing low recovery, you may need to use a stronger solvent, such as increasing the percentage of acetonitrile or methanol.[1]
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions before loading your sample.
LC-MS/MS Analysis
Question: I'm seeing a poor signal-to-noise ratio in my LC-MS/MS analysis despite a clean sample. What instrument parameters should I optimize?
Answer: Optimizing your LC-MS/MS parameters is key to enhancing sensitivity. Here are some critical areas to focus on:
-
Ionization Source Parameters: The conditions of your ionization source are vital for maximizing the production and transmission of gas-phase ions.[4]
-
LC Method Optimization: An unoptimized chromatographic method can result in poor separation of AHLs from matrix components.[1]
-
Gradient Elution: Optimize your gradient elution profile to achieve better separation. A shallower gradient can improve the resolution between your AHLs and interfering compounds.[1]
-
-
Mass Spectrometer Tuning and Calibration: Regular tuning and calibration are essential for ensuring your instrument is operating at its peak performance.[8][9] This includes the ion source, mass analyzer, and detector settings.[9]
Question: I'm having trouble with interfering peaks at the same retention time as my target AHL. How can I resolve this?
Answer: Co-eluting isobaric compounds can be a significant challenge. Here are two primary strategies:
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, providing a higher level of confidence in your identification.[3][10][11]
-
Optimize Chromatographic Separation: Further refine your LC gradient to improve the separation between your target AHL and the interfering compounds.[12]
Data Interpretation
Question: My calibration curve is non-linear. What could be the cause?
Answer: A non-linear calibration curve can arise from several factors:
-
Detector Saturation: At high concentrations, the detector can become saturated, leading to a plateau in the signal response.[12] Diluting high-concentration samples can resolve this.[12]
-
Inappropriate Concentration Range: The concentration range of your standards may not be appropriate for your samples.[12] Prepare a new set of standards with a narrower, more relevant concentration range.[12]
-
Matrix Effects: As mentioned earlier, matrix effects can influence ionization differently at various concentrations.[12] Using matrix-matched calibration standards or a stable isotope dilution method can help correct for this.[12]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of AHLs from Bacterial Supernatant
This protocol describes a common method for extracting AHLs from bacterial culture supernatants.
-
Culture Preparation: Grow your bacterial strain of interest to the desired cell density (e.g., stationary phase).[13]
-
Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, ensuring no cells are carried over.
-
Extraction:
-
Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., formic acid or hydrochloric acid).
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (e.g., with 0.1% acetic acid).[10][11][13]
-
Vortex the mixture vigorously for at least 1 minute.
-
Allow the phases to separate. The top organic layer contains the AHLs.
-
Carefully collect the organic phase.
-
Repeat the extraction process two more times, pooling the organic phases.[10][11]
-
-
Drying and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) for AHL Cleanup
This protocol provides a general procedure for cleaning up AHL extracts using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing through one column volume of methanol, followed by one column volume of LC-MS grade water.
-
Sample Loading: Load the reconstituted AHL extract (from LLE or a diluted supernatant) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the retained AHLs with a stronger organic solvent, such as acetonitrile or methanol.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[15]
Protocol 3: LC-MS/MS Analysis of AHLs
This protocol provides a starting point for the LC-MS/MS analysis of AHLs. Optimization will be required for your specific instrument and target analytes.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).[16]
-
Gradient: A typical gradient starts with a low percentage of solvent B, which is then linearly increased to elute the AHLs based on their hydrophobicity.[12][17]
-
Flow Rate: 200 µL/min.[16]
-
Column Temperature: 45°C.[16]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).[10][11][12]
-
MRM Transitions: The precursor ion is typically the protonated molecule [M+H]⁺ of the target AHL.[12] The most common and selective product ion for AHLs is m/z 102, which corresponds to the homoserine lactone ring moiety.[12][16][18][19][20]
-
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) for various AHLs achieved by LC-MS/MS, demonstrating the sensitivity of the technique.
| AHL Standard | Median Limit of Detection (LOD) | Linearity (R²) | Reference |
| 23 native and non-native AHLs | 2.3 nM | >0.99 (over a 100-fold concentration range) | [10][11] |
| C4-HSL, C6-HSL, C8-HSL, C10-HSL, C12-HSL | 2.1 - 3.6 µg/L | 0.987 - 0.999 | [21] |
Visualizations
AHL Signaling Pathway
Caption: A simplified diagram of AHL-mediated quorum sensing.
Experimental Workflow for AHL Detection
Caption: General experimental workflow for AHL detection by LC-MS/MS.
Troubleshooting Logic for Low Signal-to-Noise
Caption: A logical flow for troubleshooting low signal-to-noise in AHL detection.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. organomation.com [organomation.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Resources [fishersci.no]
- 8. agilent.com [agilent.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and identification of AHLs by HPLC-MS. [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Lactonolysis of Homoserine Lactones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with homoserine lactones (HSLs). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to HSL stability, with a primary focus on preventing lactonolysis during experiments.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with HSLs.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity of HSL in experiments. | Degradation due to inappropriate storage or handling. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, acidified ethyl acetate). Aliquot and store at -20°C or below. Avoid multiple freeze-thaw cycles.[1][2] |
| pH of the experimental medium is too alkaline. | Buffer the medium to a pH between 6.0 and 7.0. Monitor the pH of your culture medium throughout the experiment, as bacterial metabolism can cause it to become alkaline.[1][2][3][4] | |
| High incubation temperature leading to thermal degradation. | Whenever possible, perform experiments at the lowest temperature compatible with your experimental system. For long-term incubations, consider if a lower temperature could be used.[3][4] | |
| Enzymatic degradation by microorganisms in the experiment. | Test the supernatant of individual microorganisms for HSL degradation activity using a biosensor strain (e.g., Chromobacterium violaceum CV026). If confirmed, consider using cell-free supernatant or a non-enzymatic approach. The use of specific enzyme inhibitors may also be an option.[1][3][4] | |
| Low or no detectable HSL signal in analytical measurements (e.g., HPLC, LC-MS). | Inefficient extraction. | Review your extraction protocol. Ensure the chosen solvent (e.g., acidified ethyl acetate) is appropriate for the polarity of your target HSLs. Perform sequential extractions (2-3 times) to maximize recovery.[2][5] |
| Instrumental issues. | Verify the performance of your analytical instrument with a fresh, known concentration of an HSL standard. Check for issues with the column, mobile phase, or detector.[2][6][7][8][9] | |
| High background signal in reporter assays. | Contamination of media or reagents with HSLs. | Ensure all materials are sterile and free from potential HSL contamination. Run a "media only" control to check for background activity.[3] |
| Crosstalk with other signaling molecules. | Some LuxR-type receptors can be activated by a range of HSLs. Consider using a reporter strain with a more specific receptor or a mutant strain deficient in the production of interfering HSLs.[3] |
Frequently Asked Questions (FAQs)
General HSL Stability
Q1: What are the main factors that affect the stability of homoserine lactones?
A1: The primary factors affecting HSL stability are pH, temperature, and the presence of degrading enzymes (lactonases and acylases). Alkaline pH and elevated temperatures promote the hydrolysis of the lactone ring, a process known as lactonolysis, leading to inactivation.[2][3][4]
Q2: How does the structure of an HSL, particularly the acyl chain length, affect its stability?
A2: Generally, HSLs with longer acyl side chains are more stable and less prone to spontaneous lactonolysis than those with shorter side chains.[2][4][10] This increased stability is attributed to the greater hydrophobicity of the longer acyl chain, which may hinder the approach of water molecules to the lactone ring.[4]
Q3: At what pH range are HSLs most stable?
A3: HSLs are most stable in neutral to slightly acidic conditions, typically within a pH range of 5.0 to 7.0.[2][3][4] Under these conditions, they can remain stable for weeks or even months.[1][11] As the pH becomes more alkaline, the rate of lactone hydrolysis increases significantly.[1][2]
Q4: How should I store my HSL stock solutions for long-term use?
A4: For long-term storage, HSLs should be dissolved in an appropriate anhydrous organic solvent such as DMSO or acidified ethyl acetate and stored at -20°C or lower.[1][2][4] It is also recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[1][12]
Preventing Lactonolysis in Experiments
Q5: I suspect my HSL is degrading during my cell culture experiments. What could be the cause?
A5: Degradation in cell culture is often due to a combination of factors. The pH of the culture medium can become alkaline during bacterial growth, which promotes the hydrolysis of the HSL's lactone ring.[1] Furthermore, if you are working with bacteria that produce HSL-degrading enzymes (lactonases or acylases), this will lead to the enzymatic breakdown of your HSL.[1][3][4]
Q6: Can I prepare aqueous solutions of HSLs for my experiments?
A6: Yes, but it is recommended to prepare them fresh before each experiment.[3] Due to the susceptibility of HSLs to hydrolysis in aqueous solutions, especially at non-optimal pH, preparing them immediately before use minimizes degradation.
Q7: Are there any specific buffer systems recommended for maintaining HSL stability?
A7: While specific buffer systems are not always mandated, using a buffer that maintains the pH of your experimental medium between 6.0 and 7.0 is crucial. MOPS buffer has been used to maintain a stable pH in bacterial cultures to study HSL stability.
Enzymatic Degradation
Q8: What are the main types of enzymes that degrade HSLs?
A8: The two main classes of enzymes that degrade HSLs are AHL lactonases and AHL acylases. AHL lactonases hydrolyze the ester bond of the homoserine lactone ring, opening it up. AHL acylases cleave the amide bond, separating the acyl chain from the homoserine lactone ring.[7]
Q9: Are there inhibitors available for these HSL-degrading enzymes?
A9: Yes, some inhibitors have been identified. For instance, certain metal ions like Cu2+ have been shown to inhibit some AHL lactonases.[13] Additionally, competitive inhibitors that mimic the structure of HSLs are being developed. For example, an α-amido cyclobutanone has been shown to be a competitive inhibitor of the AiiA lactonase.[14]
Quantitative Data on HSL Stability
The stability of HSLs is significantly influenced by pH, temperature, and the length of the acyl side chain. The following tables summarize the relative rates of hydrolysis for different HSLs.
Table 1: Relative Rates of Hydrolysis of Various HSLs at 22°C and 37°C
| HSL | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| N-butanoyl-HSL (C4-HSL) | 1.00 | 1.00 |
| N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL) | 0.85 | 0.82 |
| N-hexanoyl-HSL (C6-HSL) | 0.65 | 0.61 |
| N-octanoyl-HSL (C8-HSL) | 0.45 | 0.40 |
| Data adapted from Yates et al., 2002. Rates are relative to the hydrolysis of C4-HSL.[1] |
Table 2: Half-life of HSLs under Different Conditions
| HSL | Condition | Half-life | Reference |
| General HSLs | pH 8.0 | < 3 hours | (29; A. Eberhard, personal communication) cited in[11] |
| General HSLs | pH 5.0 - 6.0 | Weeks to months | [1][11] |
Experimental Protocols
Protocol 1: Preparation of Stable HSL Stock Solutions
Objective: To prepare concentrated stock solutions of HSLs that are stable for long-term storage.
Materials:
-
N-acyl homoserine lactone (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or acidified ethyl acetate (with 0.1% v/v glacial acetic acid)[1]
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of solid HSL in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or acidified ethyl acetate to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the HSL is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[12]
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.[1][12]
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][12]
Protocol 2: Assessment of HSL Stability using a Chromobacterium violaceum CV026 Bioassay
Objective: To qualitatively or semi-quantitatively assess the degradation of short-chain HSLs. C. violaceum CV026 is a mutant that does not produce its own HSLs but will produce the purple pigment violacein in the presence of exogenous short-chain HSLs.[1][15]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
HSL stock solution (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
-
Experimental samples (e.g., culture supernatants incubated for different time points)
-
Sterile petri dishes
-
Incubator at 30°C
Procedure:
-
Prepare CV026 overlay plates:
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.[1]
-
Prepare molten LB agar (0.8% agar) and cool to approximately 45-50°C.[1]
-
Inoculate the molten agar with the overnight CV026 culture (e.g., 1 ml of culture per 100 ml of agar).[1]
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
-
Spot samples:
-
Once the overlay agar has solidified, spot small volumes (e.g., 5-10 µL) of your experimental samples and HSL standards onto the surface of the agar.
-
-
Incubate:
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Observe results:
-
The presence of active short-chain HSLs will induce the production of a purple violacein halo around the spot. The size and intensity of the halo can be used to semi-quantitatively assess the amount of active HSL present. A decrease in the halo size or intensity over time in your experimental samples indicates HSL degradation.
-
Protocol 3: Quantitative Analysis of HSLs by HPLC
Objective: To quantitatively measure the concentration of HSLs in a sample over time to determine stability.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector.[1][16][17][18][19]
-
HSL standard of known concentration.
-
Experimental samples incubated for different time points.
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic or acetic acid).[1][5][18]
-
Sterile filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
At designated time points, take aliquots from your experimental setup (e.g., HSL in buffered solution or culture medium).
-
Immediately stop any potential degradation by adding an equal volume of acidified ethyl acetate and vortexing vigorously. For enzymatic reactions, heat inactivation (e.g., 95°C for 10 minutes) can be used, followed by centrifugation to remove cell debris.[1]
-
Separate the organic phase (containing the HSLs) and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm sterile filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared samples and a series of HSL standards of known concentrations onto the HPLC system.
-
Run the appropriate gradient method to separate the HSL of interest.
-
Detect the HSL using a UV detector (typically at 210 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the HSL standards against their known concentrations.
-
Determine the concentration of HSL in your experimental samples by comparing their peak areas to the standard curve.
-
Plot the HSL concentration as a function of time to determine its stability under the tested conditions.
-
Visualizations
Signaling Pathway: LuxI/LuxR Quorum Sensing
Caption: Generalized LuxI/LuxR quorum sensing circuit in Gram-negative bacteria.
Experimental Workflow: Assessing HSL Stability
Caption: Experimental workflow for determining HSL stability over time.
Logical Relationship: Factors Leading to HSL Inactivation
Caption: Key factors leading to the inactivation of homoserine lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. hplc.eu [hplc.eu]
- 10. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Orally Administered Thermostable N-Acyl Homoserine Lactonase from Bacillus sp. Strain AI96 Attenuates Aeromonas hydrophila Infection in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 19. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
troubleshooting inconsistent results in quorum sensing inhibition assays
Welcome to the Technical Support Center for Quorum Sensing (QS) Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that can lead to inconsistent and unreliable results in quorum sensing inhibition assays.
Question: Why am I seeing high variability between replicate wells in my microplate-based assay?
Answer: High variability between replicate wells is a frequent issue that can obscure the true effect of your test compounds. Several factors related to the experimental setup and procedure can contribute to this problem. A systematic troubleshooting approach is essential to pinpoint the source of the inconsistency.[1]
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accuracy, especially during serial dilutions. Use fresh pipette tips for each well to prevent cross-contamination.[1] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile media or water to create a humidity barrier. |
| Inconsistent Incubation | Ensure the incubator is properly calibrated to maintain a stable and uniform temperature. Avoid stacking plates, as this can lead to uneven temperature distribution. Use plate sealers to prevent evaporation, particularly during long incubation periods.[1] |
| Precipitation of Test Compound | Visually inspect wells for any signs of precipitation. Ensure the test compound is fully dissolved in an appropriate solvent before adding it to the assay medium.[1] |
| Cell Clumping | Ensure the bacterial inoculum is homogenous. Vortex the culture gently before dispensing it into the wells. |
Question: My positive and negative controls are not performing as expected. What should I do?
Answer: Control failures are a critical issue as they invalidate the results of the entire assay. It is crucial to identify the root cause to ensure the reliability of future experiments.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of Compounds | Prepare fresh stock solutions of autoinducers (for positive controls) and inhibitors (for positive inhibition controls) for each experiment. Store stocks under recommended conditions to prevent degradation.[1] |
| Contamination of Cultures | Streak the bacterial reporter strain on an appropriate agar plate to check for purity before starting the assay.[1] |
| Incorrect Concentrations | Double-check all calculations for the preparation of control solutions. Verify the concentrations of stock solutions. |
| Instrument Malfunction | If using a microplate reader, ensure it is functioning correctly and the settings (e.g., gain, wavelength) are appropriate for the assay.[2] |
Question: I'm observing inhibition of the reporter signal, but it might be due to bactericidal or bacteriostatic effects. How can I differentiate this from true QS inhibition?
Answer: It is essential to distinguish between compounds that inhibit QS and those that simply inhibit bacterial growth.[3] True QS inhibitors should not affect bacterial viability at the concentrations they inhibit the QS signal.[3]
Recommended Approach:
-
Simultaneous Growth and QS Inhibition Measurement: Perform a parallel assay to measure bacterial growth (e.g., optical density at 600 nm) under the same conditions as your QS inhibition assay.[3]
-
Data Analysis: Compare the dose-response curves for QS inhibition and bacterial growth. A compound that shows significant QS inhibition at concentrations that do not inhibit growth is a potential QS inhibitor.[3]
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the test compound against the reporter strain. This will establish the concentration at which the compound begins to inhibit bacterial growth.
Frequently Asked Questions (FAQs)
What are the most common reporter strains used in QS inhibition assays, and what are their principles?
Commonly used reporter strains include:
-
Chromobacterium violaceum: This bacterium produces a purple pigment called violacein, which is regulated by QS. Inhibition of QS results in a loss of purple color.
-
Vibrio fischeri or Vibrio harveyi: These marine bacteria are bioluminescent, and the light production is controlled by QS. A decrease in bioluminescence indicates QS inhibition.[3]
-
Agrobacterium tumefaciens (NTL1): This strain is often used with a plasmid containing a QS-inducible reporter gene, such as lacZ, which produces a blue color in the presence of X-gal.
How do I choose the right solvent for my test compounds?
The ideal solvent should dissolve your compound completely and have no inherent antimicrobial or QS-modulating activity at the concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common choice, but it is crucial to include a solvent control in your experiments to rule out any effects of the solvent itself.
What is "quorum quenching," and how does it relate to QS inhibition?
Quorum quenching (QQ) refers to the enzymatic degradation or inactivation of QS signal molecules.[4] While QS inhibition generally refers to the blocking of signal synthesis, signal reception, or signal transduction, QQ is a specific mechanism of disrupting QS by destroying the signaling molecules.[5][6]
Experimental Protocols
Protocol: Microplate-Based QS Inhibition Assay using Chromobacterium violaceum
This protocol is a standard method for screening compounds for QS inhibitory activity.
-
Preparation of Inoculum:
-
Inoculate a single colony of C. violaceum into 5 mL of Luria-Bertani (LB) broth.
-
Incubate at 30°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.5.
-
Dilute the culture 1:10 in fresh LB broth.
-
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of the diluted C. violaceum culture to each well.
-
Add 20 µL of your test compound at various concentrations to the designated wells.
-
Include positive controls (e.g., a known QS inhibitor) and negative controls (e.g., solvent only).
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 24-48 hours without shaking.
-
-
Data Acquisition and Analysis:
-
After incubation, visually assess the inhibition of purple pigment production.
-
For quantitative analysis, measure the OD600 to assess bacterial growth.
-
To quantify violacein production, add 200 µL of DMSO to each well, mix thoroughly to lyse the cells, and measure the absorbance at 585 nm.
-
Calculate the percentage of QS inhibition relative to the negative control.
-
Visualizations
Diagram: General Quorum Sensing Signaling Pathway
Caption: A simplified diagram of a typical Gram-negative quorum sensing circuit.
Diagram: Troubleshooting Logic for Inconsistent Assay Results
Caption: A flowchart for systematically troubleshooting inconsistent results.
Diagram: Differentiating True QS Inhibition from Bacteriostatic/Bactericidal Effects
Caption: A decision tree to distinguish true quorum sensing inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Anti-Quorum Sensing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-cis-octadec-9Z-enoyl-L-Homoserine lactone for Cell-Based Assays
Welcome to the technical support center for N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-9Z-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the use of this long-chain N-acyl homoserine lactone (AHL) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell-based assays?
A1: this compound is a long-chain AHL, a class of signaling molecules involved in bacterial quorum sensing.[1] In cell-based assays, it is often investigated for its potential to modulate host cell responses, including its anti-inflammatory and immunomodulatory effects, as part of a phenomenon known as inter-kingdom signaling.[2] It can also be used as a tool to study bacterial communication and as a competitive inhibitor of certain AHL synthases.[3]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Based on studies with other long-chain AHLs, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. Some effects of long-chain AHLs have been observed in the low micromolar range.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound has limited solubility in aqueous solutions.[5] It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF).[5] Subsequently, the stock solution can be diluted to the final working concentration in your cell culture medium. To avoid precipitation, it is advisable to add the stock solution to the medium while vortexing. The final concentration of the organic solvent in the cell culture should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture conditions?
A4: The stability of AHLs is influenced by factors such as pH and temperature. The lactone ring of AHLs can be hydrolyzed at alkaline pH. Cell culture media are typically buffered around pH 7.4. Long-chain AHLs, like C18-9Z-HSL, are generally more stable than their short-chain counterparts under these conditions. However, for long-term experiments, it is advisable to refresh the medium containing the compound every 24-48 hours to ensure a consistent concentration. Stock solutions in anhydrous DMSO are stable for extended periods when stored at -20°C or -80°C.[5] Aqueous working solutions are less stable and should be prepared fresh for each experiment.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect or low signal-to-noise ratio | 1. Suboptimal Concentration: The concentration of C18-9Z-HSL may be too low or too high. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| 2. Compound Instability: The compound may have degraded in the culture medium. | 2. Prepare fresh working solutions for each experiment. For longer incubations, replenish the medium with fresh compound every 24 hours. | |
| 3. Poor Solubility: The compound may have precipitated out of the solution. | 3. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells. Visually inspect the medium for any signs of precipitation. | |
| 4. Cell Line Insensitivity: The chosen cell line may not be responsive to this specific AHL. | 4. If possible, test the compound on a different cell line known to be responsive to AHLs. | |
| High background signal or unexpected cellular toxicity | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. | 1. Run a vehicle control with the same concentration of solvent used in your experimental wells. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%). |
| 2. Compound Cytotoxicity: At high concentrations, C18-9Z-HSL itself may be cytotoxic. | 2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary assay to determine the cytotoxic concentration range. | |
| 3. Contamination: Reagents or cell cultures may be contaminated. | 3. Use sterile techniques and ensure all reagents are free from microbial contamination. | |
| High variability between replicate experiments | 1. Inconsistent Compound Concentration: Inaccurate pipetting or uneven distribution of the compound. | 1. Use calibrated pipettes and ensure thorough mixing of the compound in the culture medium before adding to the cells. Prepare a master mix for all replicate wells. |
| 2. Inconsistent Cell Seeding: Variation in the number of cells seeded per well. | 2. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or PBS to minimize evaporation. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Starting Concentration Range | Notes |
| Immunomodulation Assays (e.g., cytokine release) | 1 µM - 50 µM | Based on data for other long-chain AHLs. A full dose-response curve is essential. |
| Cell Viability/Cytotoxicity Assays | 0.1 µM - 100 µM | To determine the non-toxic working concentration range. |
| Quorum Sensing Inhibition Assays | Varies depending on the bacterial system | Titration against the target bacterial reporter strain is required. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
This compound has a molecular weight of 365.55 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.66 mg of the compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix immediately by vortexing or inverting the tube to prevent precipitation.
-
The final DMSO concentration in this example is 0.1%. Always calculate and control for the final solvent concentration.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density appropriate for the duration of the assay.
-
Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
-
Compound Treatment:
-
Prepare working solutions of this compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
Remove the old medium from the cells and replace it with the medium containing the compound or controls.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Endpoint Measurement:
-
At the end of the incubation period, perform the desired assay (e.g., ELISA for cytokine levels, MTT assay for cell viability, etc.) according to the manufacturer's instructions.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Unveiling the Inhibitory Power of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone on AhyI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of N-cis-octadec-9Z-enoyl-L-Homoserine lactone on the AhyI synthase, a key enzyme in the quorum sensing (QS) pathway of the pathogenic bacterium Aeromonas hydrophila. As the threat of antibiotic resistance grows, targeting bacterial communication systems like quorum sensing presents a promising alternative therapeutic strategy. This document summarizes the available experimental data, details relevant methodologies, and contextualizes the inhibitory action of this compound against other potential AhyI modulators.
Executive Summary
Data Presentation: AhyI Inhibition
The following table summarizes the known inhibitory characteristics of this compound and other relevant compounds on AhyI. Due to the limited availability of direct IC50 values for AhyI, the data is presented to reflect the current understanding of their inhibitory potential.
| Inhibitor | Molecular Formula | Molecular Weight ( g/mol ) | Inhibition Data | Mechanism of Action | Reference |
| This compound | C₂₂H₃₉NO₃ | 365.55 | Optimal inhibition of AI-1 production observed at 40 μM in bacterial culture. | Competitive inhibitor of AI-1 biosynthesis. | [3] |
| N-decanoyl-L-homoserine lactone (C10-HSL) | C₁₄H₂₅NO₃ | 255.35 | Substantial reduction in exoprotease production in A. hydrophila. | Not explicitly defined, likely competitive. | [4] |
| N-dodecanoyl-L-homoserine lactone (C12-HSL) | C₁₆H₂₉NO₃ | 283.41 | Substantial reduction in exoprotease production in A. hydrophila. | Not explicitly defined, likely competitive. | [4] |
| N-tetradecanoyl-L-homoserine lactone (C14-HSL) | C₁₈H₃₃NO₃ | 311.46 | Substantial reduction in exoprotease production in A. hydrophila. | Not explicitly defined, likely competitive. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of AhyI and the experimental approach to validate its inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the study of AhyI inhibition.
In Vitro AhyI Enzyme Activity Inhibition Assay
This assay directly measures the enzymatic activity of purified AhyI in the presence and absence of an inhibitor.
Materials:
-
Purified AhyI enzyme
-
Substrates: S-adenosyl-L-methionine (SAM) and Butyryl-Coenzyme A (as a precursor for the acyl-ACP)
-
Acyl-CoA synthetase and Acyl carrier protein (ACP) to generate butyryl-ACP in situ
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing assay buffer, SAM, Acyl-CoA synthetase, and ACP.
-
Add varying concentrations of the inhibitor (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding Butyryl-Coenzyme A and purified AhyI enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the produced N-butanoyl-L-homoserine lactone (C4-HSL) with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of C4-HSL produced in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value if possible.
Cell-Based Quorum Sensing Inhibition Assay (e.g., using a reporter strain)
This assay measures the inhibition of a quorum sensing-regulated phenotype in a whole-cell system. A common approach is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) in response to AHLs.
Materials:
-
Aeromonas hydrophila culture
-
Reporter strain (e.g., Chromobacterium violaceum CV026)
-
Luria-Bertani (LB) broth and agar
-
This compound (or other test inhibitors)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of A. hydrophila.
-
In a 96-well plate, add fresh LB broth containing varying concentrations of the inhibitor.
-
Inoculate the wells with the A. hydrophila culture.
-
Incubate the plate at 30°C with shaking for a suitable period to allow for AHL production.
-
Centrifuge the plate to pellet the A. hydrophila cells.
-
Transfer the supernatant (containing the AHLs) to a new 96-well plate.
-
Inoculate the wells of the new plate with an overnight culture of the C. violaceum reporter strain.
-
Incubate the plate at 30°C until the purple color develops in the control wells (no inhibitor).
-
Quantify the violacein production by measuring the absorbance at a specific wavelength (e.g., 585 nm).
-
Calculate the percentage of inhibition of violacein production for each inhibitor concentration.
Virulence Factor Inhibition Assay (e.g., Exoprotease Activity)
This assay assesses the inhibitor's ability to reduce the production of a specific virulence factor regulated by the AhyI quorum sensing system.
Materials:
-
Aeromonas hydrophila culture
-
Tryptic Soy Broth (TSB)
-
This compound (or other test inhibitors)
-
Skim milk agar plates (for qualitative assessment) or Azocasein (for quantitative assessment)
-
Spectrophotometer
Procedure (Quantitative Azocasein Assay):
-
Grow A. hydrophila in TSB in the presence of varying concentrations of the inhibitor.
-
After incubation (e.g., 24 hours at 30°C), centrifuge the cultures to obtain cell-free supernatants.
-
Prepare a reaction mixture containing the supernatant and a solution of azocasein in buffer.
-
Incubate the reaction at 37°C for a defined time.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested protein.
-
Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.
-
Add NaOH to the supernatant to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 440 nm).
-
A lower absorbance indicates reduced exoprotease activity. Calculate the percentage of inhibition.
Conclusion
References
The Long Chain Game: A Comparative Guide to the Structure-Activity Relationship of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone and its Analogs in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
N-acyl-L-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors, including virulence and biofilm formation.[1] The modulation of QS through synthetic AHL analogs presents a promising anti-virulence strategy. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the long-chain AHL, N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-HSL), and its analogs, offering insights for the design of novel QS inhibitors.
Structure-Activity Relationship: Key Determinants of Biological Activity
The biological function of AHLs, whether as agonists that activate or antagonists that inhibit QS receptors, is dictated by specific structural features.[2] The core structure consists of a conserved homoserine lactone (HSL) ring N-acylated with a fatty acid side chain.[3]
The Acyl Chain Length: This is a primary determinant of specificity for different LuxR-type receptors.[2] Receptors are typically most potently activated by their cognate AHL. For instance, LasR in Pseudomonas aeruginosa is most sensitive to the long-chain N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[2] Variations in chain length, both shortening and lengthening, often diminish agonistic activity and can confer antagonistic properties.[2] Long-chain AHLs, such as those with 16 or 18 carbons, are known to be produced by various bacteria and can have distinct biological activities.[4][5]
Modifications to the Acyl Chain:
-
Substitution at the C3-Position: The presence of an oxo or hydroxyl group at the C3 position is common in natural AHLs and can be critical for strong receptor binding and activation.[2]
-
Unsaturation: The introduction of double bonds in the acyl chain, as seen in this compound (an oleoyl group), can influence the molecule's conformation and interaction with the receptor binding pocket.
-
Terminal Modifications: The addition of bulky groups, especially aromatic rings, at the end of the acyl chain is a well-established strategy for converting AHLs into QS inhibitors.[2] The presence of electron-withdrawing groups on such aromatic rings can further enhance inhibitory potency.[2]
The Homoserine Lactone Ring: The L-isomeric form of the HSL ring is crucial for the activity of most natural AHLs.[6] While some synthetic D-enantiomers have shown activity, the L-configuration is generally preferred for potent agonism.[6] Most modifications to the lactone ring itself result in a significant loss of function.[2]
This compound has been identified as a potent inhibitor of AhyI, an AHL synthase in Aeromonas hydrophila.[7][8] This suggests that it acts as a competitive inhibitor of the enzyme, likely by mimicking the natural substrate.
Quantitative Comparison of AHL Analog Activity
The following table summarizes the biological activity of this compound and a selection of its analogs. Data for the target molecule is limited, reflecting a need for further quantitative studies on very-long-chain unsaturated AHLs. The presented data is a compilation from various studies to illustrate the impact of structural modifications.
| Compound Name | Acyl Chain | Target Receptor/Enzyme | Activity Type | Reported Activity (IC50/EC50 or % Inhibition) | Reference |
| This compound | C18:1 (Oleoyl) | AhyI (A. hydrophila) | Inhibitor | Potent Inhibitor (Specific IC50 not available in searched literature) | [7][8] |
| N-dodecanoyl-L-homoserine lactone (C12-HSL) | C12 | LasR (P. aeruginosa) | Agonist | ~85% activation | [9] |
| N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 3-oxo-C12 | LasR (P. aeruginosa) | Agonist | Native Ligand | [10] |
| N-decanoyl-L-homoserine lactone (C10-HSL) | C10 | LuxR (V. fischeri) | Inhibitor | Potent Inhibitor | [9] |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone | Phenylacetyl (Br) | LasR (P. aeruginosa) | Inhibitor | Positive Control for Inhibition | [2] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Substituted Phenyl | LasR (P. aeruginosa) | Inhibitor | Superior inhibitor of biofilm and virulence | [11] |
Signaling Pathways and Experimental Workflows
AHL-Mediated Quorum Sensing Signaling Pathway
The canonical LuxR/I-type quorum sensing circuit is a fundamental pathway in many Gram-negative bacteria.
Caption: General AHL-mediated quorum sensing signaling pathway.
Inhibition of AHL Synthase (AhyI)
This compound acts as an inhibitor of the AHL synthase AhyI.
Caption: Competitive inhibition of the AHL synthase AhyI.
Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of AHL analogs on biofilm formation.
1. Preparation of Inoculum:
-
Grow a bacterial culture (e.g., P. aeruginosa) overnight in a suitable liquid medium (e.g., LB broth).
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.01) in fresh medium.
2. Plate Setup (96-well microtiter plate):
-
Blank: Add 200 µL of sterile medium to at least three wells.
-
Negative Control: Add 200 µL of the diluted bacterial culture to at least three wells.
-
Experimental: Add 200 µL of the diluted bacterial culture supplemented with various concentrations of the AHL analog to at least three wells. Ensure the final solvent concentration is consistent and non-inhibitory.
3. Incubation:
-
Incubate the plate statically at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow biofilm formation.
4. Quantification:
-
Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 250 µL of 0.1% Crystal Violet solution for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound dye by adding 250 µL of 30% glacial acetic acid to each well.
-
Measure the absorbance of the solubilized dye at 550 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Virulence Factor Quantification: Elastase Activity Assay
This protocol measures the inhibition of elastase, a key virulence factor in P. aeruginosa.
1. Culture Preparation:
-
Grow P. aeruginosa in a suitable medium in the presence and absence (control) of the test compounds for 18-24 hours.
-
Centrifuge the cultures to obtain cell-free supernatants containing the secreted elastase.
2. Elastase Assay:
-
Prepare a reaction mixture containing the bacterial supernatant and Elastin-Congo Red (ECR) as the substrate in a suitable buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 3-4 hours) with shaking.
-
Stop the reaction by adding a phosphate buffer.
-
Centrifuge the samples to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of solubilized Congo Red, indicating elastase activity.
Quorum Sensing Inhibition Assay (LasR-based Reporter Strain)
This assay quantifies the ability of analogs to inhibit the LasR receptor in P. aeruginosa.
1. Reporter Strain Preparation:
-
Use an E. coli or P. aeruginosa strain engineered with a LasR-responsive promoter fused to a reporter gene (e.g., gfp or lux). This strain should not produce its own AHLs.
2. Assay Setup (96-well plate):
-
Grow the reporter strain to the early exponential phase.
-
In the wells, add the reporter strain culture, a constant, sub-maximal concentration of the native agonist (3-oxo-C12-HSL), and varying concentrations of the test analog.
-
Include controls with no analog (agonist only) and no agonist or analog (basal level).
3. Incubation and Measurement:
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for a few hours.
-
Measure the reporter signal (fluorescence for GFP, luminescence for Lux) using a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition of the reporter signal relative to the agonist-only control.
-
Determine the IC50 value, which is the concentration of the analog that causes 50% inhibition of the signal.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 11. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Cross-Reactivity of N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-HSL) with LuxR-type Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors. In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs) and their cognate LuxR-type transcriptional regulators. The specificity of the interaction between an AHL signal and its receptor is crucial for the fidelity of QS-regulated gene expression. N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-HSL) is a long-chain AHL, and understanding its cross-reactivity with various LuxR-type receptors is of interest for developing novel anti-quorum sensing strategies and for understanding inter-species communication.
Therefore, this document will focus on providing a framework for assessing such cross-reactivity. It includes a detailed, standardized experimental protocol for a luciferase reporter assay, which is a common method to quantify the activation of LuxR-type receptors by AHLs. Additionally, it presents visualizations of the canonical LuxR-AHL signaling pathway and a typical experimental workflow.
Quantitative Data Comparison
As of the latest literature review, direct and comparable quantitative data (e.g., EC50 values, % activation) for the cross-reactivity of this compound with a variety of different LuxR-type receptors is not available. The following table is presented as a template for researchers to populate with their own experimental data.
| LuxR-type Receptor | Origin Organism | Cognate AHL | C18-HSL Activity (EC50 / % Max Activation) | Reference |
| e.g., LuxR | Vibrio fischeri | 3-oxo-C6-HSL | Data not available | |
| e.g., LasR | Pseudomonas aeruginosa | 3-oxo-C12-HSL | Data not available | |
| e.g., TraR | Agrobacterium tumefaciens | 3-oxo-C8-HSL | Data not available | |
| e.g., CviR | Chromobacterium violaceum | C6-HSL | Data not available |
Experimental Protocols
To facilitate the generation of comparable data, we provide a detailed protocol for a luciferase reporter gene assay, a widely used method to quantify the interaction between an AHL and a LuxR-type receptor.
Protocol: Luciferase Reporter Assay for LuxR-type Receptor Activation
This protocol describes the steps to quantify the activation of a specific LuxR-type receptor by this compound using a bacterial reporter strain. The reporter strain is typically an E. coli strain that is engineered to be deficient in AHL synthesis and to contain two plasmids: one that constitutively expresses the LuxR-type receptor of interest, and a second that contains a promoter responsive to the activated LuxR-receptor complex, driving the expression of a luciferase gene cassette (e.g., luxCDABE).
Materials:
-
Reporter E. coli strain (containing plasmids for LuxR homolog expression and the reporter construct)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
This compound (C18-HSL) stock solution (in a suitable solvent like DMSO or ethyl acetate)
-
Cognate AHL for the tested LuxR receptor (as a positive control)
-
Solvent control (e.g., DMSO or ethyl acetate)
-
96-well microplates (opaque-walled for luminescence assays)
-
Microplate reader with luminescence detection capabilities
-
Shaking incubator
Procedure:
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the reporter E. coli strain into 5 mL of LB broth containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Assay Setup:
-
The following day, dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
-
Incubate at 37°C with shaking until the culture reaches an early to mid-logarithmic phase of growth (OD600 of 0.2-0.4).
-
-
Microplate Preparation:
-
Prepare serial dilutions of C18-HSL and the cognate AHL (positive control) in LB broth in a 96-well plate. A typical concentration range to test would be from 1 pM to 100 µM.
-
Include wells with the solvent control to determine the background luminescence.
-
-
Induction:
-
Add 100 µL of the diluted logarithmic phase reporter cell culture to each well of the 96-well plate containing 100 µL of the AHL dilutions or controls.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the reporter strain (e.g., 30°C or 37°C) with shaking for a predetermined amount of time (e.g., 4-6 hours). The optimal incubation time should be determined empirically for each reporter system.
-
-
Measurement:
-
Measure the optical density at 600 nm (OD600) of each well to assess cell growth.
-
Measure the luminescence (in Relative Light Units, RLU) of each well using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings by the cell density (RLU/OD600) to account for any differences in cell growth.
-
Subtract the background luminescence (from the solvent control wells) from all experimental values.
-
Plot the normalized luminescence as a function of the AHL concentration.
-
For activating AHLs, the data can be fitted to a dose-response curve to determine the EC50 value (the concentration of AHL that elicits 50% of the maximal response).
-
Visualizations
Signaling Pathway
in vivo validation of N-cis-octadec-9Z-enoyl-L-Homoserine lactone as a quorum sensing inhibitor
In the quest for novel antimicrobial strategies, Quorum Sensing (QS) inhibition has emerged as a promising approach to disarm pathogens rather than eradicating them, thereby potentially reducing the selective pressure for resistance development. This guide provides a comparative overview of the in vivo validation of N-cis-octadec-9Z-enoyl-L-Homoserine lactone and other prominent Quorum Sensing Inhibitors (QSIs). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
While in silico and in vitro studies have highlighted this compound as a potential QSI, to date, there is a notable absence of published in vivo validation studies for this specific compound. This guide, therefore, presents a comparative analysis against alternative QSIs—Baicalin Hydrate, Cinnamaldehyde, and Hamamelitannin—for which in vivo efficacy data is available. This comparison underscores the therapeutic potential of QSIs and highlights the critical need for in vivo assessment of this compound to advance its development as a potential anti-virulence agent.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the key quantitative findings from in vivo studies of alternative QSIs. This data provides a benchmark for the potential efficacy that could be expected from this compound, should it undergo similar preclinical evaluation.
| Quorum Sensing Inhibitor | Animal Model | Pathogen | Key Findings |
| Baicalin Hydrate | Mouse Peritoneal Implant Infection Model | Pseudomonas aeruginosa | In combination with tobramycin, significantly reduced the microbial load in the lungs of BALB/c mice infected with Burkholderia cenocepacia compared to tobramycin treatment alone.[1] |
| Cinnamaldehyde | Caenorhabditis elegans Infection Model | Pseudomonas aeruginosa | A combination of cinnamaldehyde and gentamicin significantly improved the survival rate of C. elegans infected with P. aeruginosa PAO1 by 54% at 96 hours.[2] |
| Hamamelitannin | Caenorhabditis elegans & Mouse Mammary Gland Infection Models | Staphylococcus aureus | Increased the susceptibility of S. aureus to antibiotic treatment in both in vivo models.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the compared QSIs.
Mouse Pulmonary Infection Model (General Protocol)
This model is frequently used to assess the efficacy of antimicrobial and anti-virulence agents against respiratory pathogens.
-
Animal Model: Typically, 6-8 week old BALB/c mice are used.
-
Bacterial Inoculum Preparation: The pathogen, such as Pseudomonas aeruginosa, is grown to a specific optical density (e.g., OD600 of 0.5), then washed and resuspended in a suitable buffer like PBS to a final concentration (e.g., 1x10^8 CFU/mL).
-
Infection: Mice are anesthetized and intranasally inoculated with the bacterial suspension (e.g., 50 µL).
-
Treatment: The QSI, alone or in combination with an antibiotic, is administered at specified doses and time points post-infection. Administration routes can include intraperitoneal injection or oral gavage.
-
Outcome Measures: At predetermined time points, mice are euthanized, and lungs are harvested for bacterial load enumeration (CFU counting). Bronchoalveolar lavage fluid can also be collected to analyze inflammatory markers.
Caenorhabditis elegans Infection Model (General Protocol)
C. elegans serves as a valuable invertebrate model for high-throughput screening of antimicrobial compounds due to its short lifespan and well-defined genetics.
-
Nematode Maintenance: C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.
-
Infection Assay: A lawn of the pathogenic bacteria (e.g., P. aeruginosa PAO1) is prepared on a suitable medium. L4 stage worms are transferred to the pathogen lawn.
-
Treatment: The QSI is incorporated into the agar medium at various concentrations.
-
Survival Analysis: The survival of the worms is monitored over several days, and the number of dead and alive worms is recorded. Survival curves are then generated.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is essential for clear communication of scientific concepts. The following diagrams, generated using Graphviz (DOT language), illustrate the general Acyl-Homoserine Lactone (AHL) quorum sensing pathway and a typical in vivo experimental workflow.
Caption: General Acyl-Homoserine Lactone (AHL) Quorum Sensing Pathway and points of inhibition.
References
- 1. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gentamicin Augments the Quorum Quenching Potential of Cinnamaldehyde In Vitro and Protects Caenorhabditis elegans From Pseudomonas aeruginosa Infection [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
A Comparative Analysis of Saturated vs. Unsaturated Long-Chain Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of saturated and unsaturated long-chain acyl-homoserine lactones (AHLs), key signaling molecules in the quorum sensing (QS) systems of Gram-negative bacteria. Understanding the nuanced differences in their chemical properties, biological activities, and receptor interactions is crucial for the development of novel anti-infective and pro-biotic strategies. This document synthesizes available experimental data and provides detailed protocols for the direct comparison of these molecules.
Introduction to Long-Chain AHLs and Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. Long-chain AHLs, typically those with acyl chains of 12 or more carbons, play a critical role in regulating virulence, biofilm formation, and symbiotic relationships.[1] The saturation of the acyl chain is a key structural feature that can significantly impact the molecule's function. This guide focuses on the comparative aspects of long-chain AHLs where the acyl chain is either fully saturated or contains one or more double bonds (unsaturated).
Signaling Pathways: A Comparative Overview
The canonical long-chain AHL signaling pathway involves a LuxI-type synthase, which produces the AHL, and a LuxR-type transcriptional regulator, which detects the AHL and modulates gene expression. A well-studied example is the LasI/LasR system in Pseudomonas aeruginosa, which utilizes the saturated long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[2]
The introduction of unsaturation in the acyl chain can influence several aspects of this signaling cascade, from the molecule's stability to its interaction with the LuxR receptor's binding pocket. While the fundamental pathway remains the same, the efficiency and specificity of signaling can be altered.
Caption: Generalized signaling pathway for long-chain AHLs.
Comparative Data of Saturated vs. Unsaturated Long-Chain AHLs
Direct quantitative comparisons of long-chain saturated and unsaturated AHLs are limited in the scientific literature. The following tables summarize available data and highlight areas where further research is needed. For the purpose of this guide, we will use 3-oxo-C12-HSL as the representative saturated long-chain AHL and hypothesize the properties of a generic unsaturated counterpart (e.g., 3-oxo-C12:1-HSL) based on the chemical principles of fatty acids.
Physicochemical and Biological Properties
| Property | Saturated Long-Chain AHL (e.g., 3-oxo-C12-HSL) | Unsaturated Long-Chain AHL (e.g., 3-oxo-C12:1-HSL) | Key Differences & Considerations |
| Chemical Stability | More stable. Half-life of ~10 hours in aqueous media at neutral pH.[3] | Less stable. | The double bond in the acyl chain is susceptible to oxidation and enzymatic degradation, likely resulting in a shorter half-life. |
| Receptor Binding Affinity (Kd) | Data available for some receptors (e.g., K0.5 for QscR is 3.1 nM).[4] | No direct comparative data available. | The conformation of the acyl chain is altered by the double bond, which could affect binding pocket interactions and affinity. |
| Biological Activity (EC50) | EC50 of 1.5 ± 0.7 nM for inducing bioluminescence in an E. coli reporter strain.[5] | No direct comparative data available. | Differences in receptor affinity and stability will likely translate to different EC50 values for inducing specific phenotypes. |
Impact on Bacterial Phenotypes
| Phenotype | Saturated Long-Chain AHL | Unsaturated Long-Chain AHL | Experimental Observations |
| Biofilm Formation | Potent inducer of biofilm formation in many species. | Activity is likely species- and receptor-dependent. | Unsaturated fatty acids have been shown to inhibit biofilm formation in some bacteria, suggesting a potentially different or even opposing role for unsaturated AHLs.[6] |
| Virulence Factor Production | A key regulator of virulence factor expression in pathogens like P. aeruginosa.[2] | Likely to modulate virulence, but the specific targets and efficacy may differ. | The altered signaling kinetics could lead to a different temporal regulation of virulence factors. |
| Motility | Can regulate various forms of motility (e.g., swarming, twitching). | The effect on motility is likely to be context-dependent. | Studies on unsaturated fatty acids show a drastic reduction in motility in some species.[6] |
Experimental Protocols for Comparative Analysis
To facilitate direct comparisons, the following experimental workflows are proposed.
Caption: A generalized workflow for the comparative analysis of AHLs.
Protocol for AHL Stability Assay
Objective: To determine and compare the half-life of a saturated and an unsaturated long-chain AHL in a physiologically relevant medium.
Materials:
-
Saturated and unsaturated long-chain AHLs of interest.
-
Sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Incubator at 37°C.
-
Autosampler vials.
Procedure:
-
Prepare stock solutions of each AHL in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions into the pre-warmed aqueous buffer to a final concentration of 10 µM in separate tubes.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each tube and immediately quench the degradation by adding an equal volume of ice-cold acetonitrile or by freezing at -80°C.
-
Analyze the samples by HPLC to quantify the remaining amount of the intact AHL.
-
Plot the concentration of the AHL against time and calculate the half-life for each compound.
Protocol for Receptor Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the dissociation constant (Kd) of the interaction between a LuxR-type receptor and both saturated and unsaturated long-chain AHLs.
Materials:
-
Purified LuxR-type receptor protein.
-
Saturated and unsaturated long-chain AHLs.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Dialyze the purified receptor protein against the ITC buffer.
-
Prepare solutions of the AHLs in the same buffer.
-
Load the receptor protein into the sample cell of the ITC instrument.
-
Load one of the AHLs into the injection syringe.
-
Perform a series of injections of the AHL into the sample cell while monitoring the heat changes.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Repeat the experiment for the other AHL.
Protocol for Biological Activity Assay (Luminescence Reporter Assay)
Objective: To determine and compare the EC50 values of a saturated and an unsaturated long-chain AHL for the activation of a LuxR-based reporter system.
Materials:
-
Bacterial reporter strain containing a LuxR-type receptor and a lux operon under the control of a LuxR-dependent promoter (e.g., E. coli JM109 with pSB401 and a plasmid expressing the cognate LuxR).
-
Saturated and unsaturated long-chain AHLs.
-
96-well microtiter plates.
-
Luminometer.
-
Appropriate growth medium and antibiotics.
Procedure:
-
Grow an overnight culture of the reporter strain.
-
The next day, dilute the culture to an OD600 of ~0.1 in fresh medium.
-
Prepare serial dilutions of each AHL in the growth medium in a 96-well plate. Include a no-AHL control.
-
Add the diluted reporter strain culture to each well.
-
Incubate the plate at the optimal growth temperature for the reporter strain for a set period (e.g., 6-8 hours).
-
Measure the luminescence of each well using a luminometer. Also, measure the OD600 to normalize for cell density.
-
Plot the normalized luminescence against the AHL concentration and fit the data to a dose-response curve to determine the EC50 for each AHL.
Conclusion and Future Directions
The presence or absence of unsaturation in the acyl chain of long-chain AHLs is a critical structural determinant that likely influences their stability, receptor binding affinity, and biological activity. While current research provides a foundational understanding, there is a clear need for direct, quantitative comparative studies. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these differences. Such studies will be invaluable for a deeper understanding of bacterial communication and for the rational design of novel therapeutics that target quorum sensing. Future research should focus on elucidating the precise molecular interactions within the LuxR binding pocket that differentiate between saturated and unsaturated ligands, and on exploring the ecological and pathological consequences of these differences in complex microbial communities.
References
- 1. Rapid Acyl-Homoserine Lactone Quorum Signal Biodegradation in Diverse Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid acyl-homoserine lactone quorum signal biodegradation in diverse soils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-cis-octadec-9Z-enoyl-L-Homoserine lactone and C16:1-(L)-HSL in Bacterial Quorum Sensing
For Immediate Release
This guide provides a detailed comparison of the efficacy of two N-acyl-homoserine lactone (AHL) molecules, N-cis-octadec-9Z-enoyl-L-Homoserine lactone and C16:1-(L)-HSL, in the context of bacterial quorum sensing. The information is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and biotechnology.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. This process is mediated by signaling molecules called autoinducers, such as N-acyl-homoserine lactones (AHLs) in many Gram-negative bacteria. The ability to modulate QS pathways, either through inhibition or activation, presents a promising avenue for the development of novel antimicrobial and biotechnological applications. This guide focuses on two long-chain AHLs: this compound, an inhibitor of QS signal synthesis, and C16:1-(L)-HSL, a QS signaling molecule.
This compound: A Quorum Sensing Inhibitor
Quantitative Efficacy Data
| Parameter | Value | Bacterium | Target | Reference |
| Optimal Inhibitory Concentration | 40 µM | Aeromonas hydrophila | AhyI (AI-1 Synthase) | [1] |
AhyI-Mediated Quorum Sensing Signaling Pathway (Inhibition)
The following diagram illustrates the canonical LuxI/R-type quorum sensing circuit and the point of inhibition by this compound.
Caption: Inhibition of the AhyI quorum sensing pathway.
C16:1-(L)-HSL: A Quorum Sensing Activator
C16:1-(L)-HSL is a long-chain AHL that functions as a quorum sensing signaling molecule in the nitrogen-fixing bacterium Sinorhizobium meliloti. It is synthesized by the SinI autoinducer synthase and is a key component of the ExpR/Sin quorum-sensing system.[2][3][4] This system regulates a variety of important physiological processes in S. meliloti, including the production of exopolysaccharides (EPS), which are crucial for symbiotic interactions with host plants, as well as motility.[3][5]
Quantitative Efficacy Data
| Parameter | Value | Bacterium | Effect | Reference |
| Concentration for Motility Restoration | 5 nM | Sinorhizobium meliloti (sinI mutant) | Restores swarming motility | [2] |
SinI/SinR/ExpR Quorum Sensing Signaling Pathway (Activation)
The diagram below depicts the ExpR/Sin quorum sensing cascade in Sinorhizobium meliloti, highlighting the role of C16:1-(L)-HSL.
Caption: Activation of the SinI/SinR/ExpR quorum sensing pathway.
Experimental Protocols
Protocol 1: Quorum Sensing Inhibition Assay (Disc Diffusion Method)
This protocol is adapted from standard antimicrobial susceptibility testing methods and can be used to assess the inhibitory activity of compounds like this compound.
-
Bacterial Strain and Reporter: A reporter strain of bacteria that produces a detectable phenotype (e.g., pigment, bioluminescence) under the control of a QS system is used. For example, Chromobacterium violaceum is often used as it produces the purple pigment violacein in response to AHLs.
-
Inoculum Preparation: A standardized inoculum of the reporter strain is prepared and spread evenly onto the surface of an appropriate agar medium.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test inhibitor (e.g., this compound dissolved in a suitable solvent). A solvent-only disc serves as a negative control.
-
Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated under conditions suitable for the growth of the reporter strain.
-
Zone of Inhibition Measurement: The plates are examined for zones of clearing or reduced pigmentation around the discs. The diameter of these zones is measured to quantify the inhibitory activity.
Protocol 2: Motility Assay (Swarming Agar Plate)
This protocol is suitable for evaluating the ability of signaling molecules like C16:1-(L)-HSL to restore a QS-dependent phenotype, such as swarming motility.[2]
-
Bacterial Strains: A wild-type strain of S. meliloti and a sinI mutant (unable to produce AHLs) are used.
-
Media Preparation: Swarming agar plates (e.g., low-phosphate minimal media with a low agar concentration) are prepared. For the test plates, the media is supplemented with various concentrations of C16:1-(L)-HSL.
-
Inoculation: A small volume of a liquid culture of the bacterial strains is spotted onto the center of the agar plates.
-
Incubation: The plates are incubated at an appropriate temperature.
-
Observation and Measurement: The plates are observed over time for the radial migration (swarming) of the bacteria from the point of inoculation. The diameter of the swarming colony is measured to quantify the restoration of motility.
Experimental Workflow Diagram
Caption: Workflow for quorum sensing inhibition and activation assays.
Comparative Analysis and Conclusion
A direct comparison of the efficacy of this compound and C16:1-(L)-HSL is challenging due to their opposing modes of action and the different bacterial systems in which they have been studied. However, a qualitative and quantitative assessment of their respective potencies can be made.
-
This compound acts as a quorum sensing inhibitor at a micromolar concentration (40 µM) by targeting the synthesis of autoinducers.[1] This makes it a potential candidate for the development of anti-virulence therapies, particularly against pathogens like Aeromonas hydrophila.
-
C16:1-(L)-HSL , on the other hand, is a potent quorum sensing activator , restoring a complex phenotype like swarming motility in a mutant strain at a nanomolar concentration (5 nM).[2] This high level of activity underscores its importance as a signaling molecule in Sinorhizobium meliloti and highlights the sensitivity of the bacterial receptors to their cognate AHLs.
References
- 1. In silico analysis of AhyI protein and AI-1 inhibition using this compound inhibitor in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ExpR/Sin Quorum-Sensing System Controls Succinoglycan Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Motility by the ExpR/Sin Quorum-Sensing System in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
The Long-Chain Acyl-Homoserine Lactone N-cis-octadec-9Z-enoyl-L-Homoserine lactone: A Bacterial Signal with Potential Host Implications
A comparative guide for researchers, scientists, and drug development professionals on the cross-kingdom effects of N-cis-octadec-9Z-enoyl-L-Homoserine lactone. Due to a scarcity of direct experimental data on the host cell effects of this specific molecule, this guide provides a comprehensive overview of its known bacterial activity and its presence in host systems, alongside a detailed comparison with the well-studied long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to infer potential host interactions.
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.[1] These molecules vary in the length of their acyl chain (from C4 to C18) and modifications at the C3 position, which confers signal specificity.[2] While the role of AHLs in regulating bacterial phenotypes like biofilm formation and virulence is well-established, there is growing interest in their cross-kingdom effects on eukaryotic host cells, particularly within the context of the gut microbiota and the immune system.[3]
This guide focuses on this compound (also referred to as C18:1-HSL), a long-chain AHL. Direct research on the specific effects of C18:1-HSL on host cells is limited. However, its detection in host tissues and the known immunomodulatory activities of other long-chain AHLs suggest its potential for significant biological activity.
Comparative Analysis: this compound vs. 3-oxo-C12-HSL
To provide a framework for understanding the potential host effects of this compound, this section compares its known characteristics with those of 3-oxo-C12-HSL, a well-researched long-chain AHL produced by Pseudomonas aeruginosa.
| Feature | This compound (C18:1-HSL) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) |
| Structure | C18 acyl chain with one double bond, no C3 modification | C12 acyl chain with a 3-oxo group |
| Known Bacterial Target | Competitive inhibitor of AhyI in Aeromonas hydrophila[4] | Binds to the LasR transcriptional regulator in Pseudomonas aeruginosa[5] |
| Presence in Host | Detected in cecal contents, sera, and livers of conventionally-raised mice, but not germ-free mice.[1] Also found in the serum of mice infected with Trichinella spiralis. | Detected in the sputum of cystic fibrosis patients infected with P. aeruginosa.[6] |
| Reported Host Cell Effects | No direct experimental data available. | Pro-inflammatory: Induces IL-8 production in bronchial epithelial cells.[7] Induces IL-1α, IL-6, and various chemokines in vivo.[7] Anti-inflammatory: Suppresses TNF-α production in activated macrophages.[6] Apoptosis: Induces apoptosis in various cell types including macrophages, neutrophils, and epithelial cells.[8] Epithelial Barrier: Can disrupt intestinal epithelial barrier integrity.[1] |
| Potential Host Signaling Pathways | Unknown | NF-κB pathway, MAPK pathways, Peroxisome Proliferator-Activated Receptors (PPARs).[1][7] |
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for assessing the effects of AHLs on host cells, which can be adapted for this molecule.
Assessment of Cytokine Production in Macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (hMDMs).
-
Methodology:
-
Seed macrophages in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and a control AHL (e.g., 3-oxo-C12-HSL) in sterile DMSO.
-
Pre-treat the cells with various concentrations of the AHLs (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein content of the corresponding cell lysates.
-
Evaluation of Apoptosis in Epithelial Cells
-
Cell Line: Human intestinal epithelial cell line (e.g., Caco-2) or human bronchial epithelial cells (e.g., 16HBE14o-).
-
Methodology:
-
Plate epithelial cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control for 18-24 hours.[8]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol for an apoptosis detection kit.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the known bacterial signaling pathway inhibited by this compound and a generalized workflow for investigating its effects on host cells.
References
- 1. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 4. Antimicrobial resistance in aeromonads and new therapies targeting quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa Cell-to-Cell Signaling Is Required for Virulence in a Model of Acute Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria Treated with Different Long-Chain Acyl-Homoserine Lactones (AHLs)
A Guide for Researchers, Scientists, and Drug Development Professionals
The intricate world of bacterial communication, primarily orchestrated by quorum sensing (QS), offers a wealth of targets for novel therapeutic interventions. At the heart of Gram-negative bacterial QS are N-acyl-homoserine lactones (AHLs), signaling molecules that regulate a vast array of cellular processes, including virulence, biofilm formation, and antibiotic resistance. This guide provides a comparative analysis of the transcriptomic responses of bacteria to different long-chain AHLs (LC-AHLs), defined as those with acyl chains of eight or more carbons. By examining the global gene expression changes induced by these signaling molecules, we can gain a deeper understanding of their specific roles in bacterial physiology and identify potential avenues for the development of anti-quorum sensing agents.
Comparative Analysis of Transcriptomic Responses to Long-Chain AHLs
While comprehensive, direct comparative transcriptomic studies of a single bacterial species treated with a wide array of different long-chain AHLs are limited, we can synthesize findings from various studies to build a comparative picture. This section focuses on the well-studied opportunistic pathogen Pseudomonas aeruginosa, examining its transcriptomic response to a C10-HSL analog and the native 3-oxo-C12-HSL.
Pseudomonas aeruginosa: A Case Study in LC-AHL Signaling
Pseudomonas aeruginosa is a versatile pathogen known for its complex QS circuitry, which includes the Las and Rhl systems. The Las system, regulated by the long-chain AHL 3-oxo-C12-HSL, is considered the master regulator of the QS cascade.
Table 1: Comparative Transcriptomic Response of Pseudomonas aeruginosa PAO1 to Different Long-Chain AHLs
| Treatment | AHL Concentration | Number of Differentially Expressed Genes (DEGs) | Key Down-regulated Pathways | Key Up-regulated Pathways | Reference |
| Y0-C10-HSL (N-cyclopentyl-n-decanamide) | 200 µmol/L | 585 (331 down, 254 up) | Quorum sensing, Biofilm formation | Not specified | [1] |
| 3-oxo-C12-HSL | Not specified in a single comprehensive study | Data not available for a direct comparison | Virulence factors (elastase, rhamnolipids), Biofilm formation | Not specified in a single comprehensive study | General knowledge |
Note: The data for 3-oxo-C12-HSL is based on general knowledge of the LasR regulon, as a specific comparative transcriptomic study with a full DEG list under comparable conditions to the Y0-C10-HSL study was not identified in the literature search. The study on Y0-C10-HSL, a C10-HSL analog, demonstrated a significant impact on genes related to quorum sensing and biofilm formation, leading to a reduction in biofilm and exopolysaccharide production.[1]
Experimental Protocols
Reproducibility is paramount in transcriptomic studies. Below are detailed methodologies for key experiments cited in this guide, providing a framework for designing and conducting similar research.
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Pseudomonas aeruginosa PAO1 is a commonly used laboratory strain for studying QS.
-
Growth Medium: Luria-Bertani (LB) broth or a defined minimal medium is typically used. For biofilm-related studies, specific biofilm-promoting media may be employed.
-
Culture Conditions: Cultures are generally grown at 37°C with shaking (e.g., 220 rpm) to a specific growth phase, often the mid-exponential or early stationary phase, before AHL treatment.[2]
AHL Treatment
-
AHL Preparation: Synthetic AHLs are typically dissolved in a solvent such as DMSO or ethanol to create a stock solution.
-
Treatment Concentration: The final concentration of the AHL added to the bacterial culture should be empirically determined. For the Y0-C10-HSL study, a concentration of 200 µmol/L was used.[1]
-
Incubation: After the addition of the AHL, cultures are incubated for a defined period to allow for transcriptomic changes to occur. This can range from minutes to hours depending on the experimental goals.
RNA Extraction and Sequencing
A robust RNA extraction protocol is critical for obtaining high-quality RNA for sequencing.
-
RNA Stabilization: Immediately after harvesting the bacterial cells, RNA should be stabilized to prevent degradation. This can be achieved using commercial reagents like RNAprotect Bacteria Reagent (Qiagen) or by flash-freezing the cell pellet in liquid nitrogen.[3]
-
Cell Lysis: Bacterial cells are lysed to release the RNA. This often involves a combination of enzymatic digestion (e.g., lysozyme) and mechanical disruption (e.g., bead beating), particularly for Gram-positive bacteria or bacteria with thick capsules.
-
RNA Purification: RNA is purified from the cell lysate using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method. It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.[4]
-
RNA Quality Control: The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of 8 or higher is generally considered suitable for RNA-seq.[5]
-
Library Preparation and Sequencing: An RNA-seq library is prepared from the high-quality RNA. This process typically involves rRNA depletion, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters. The prepared library is then sequenced on a high-throughput sequencing platform, such as Illumina.
Data Analysis
The raw sequencing reads are processed through a bioinformatics pipeline to identify differentially expressed genes.
-
Quality Control of Reads: Raw reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.
-
Read Mapping: The quality-filtered reads are mapped to the reference genome of the bacterium using a splice-aware aligner like Bowtie2.[6]
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the treated and control groups.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AHL signaling and the experimental procedures used to study them is crucial for a comprehensive understanding.
Caption: Experimental workflow for comparative transcriptomics of bacteria treated with long-chain AHLs.
Caption: Generalized LuxI/LuxR signaling pathway activated by long-chain AHLs.
Conclusion
The comparative transcriptomic analysis of bacteria treated with different long-chain AHLs reveals both common and specific gene regulatory networks. While a core set of genes related to quorum sensing and virulence is often affected, the nuances of the transcriptomic response can vary depending on the specific AHL molecule and the bacterial species. The data presented in this guide, though synthesized from multiple studies, underscores the importance of LC-AHLs in controlling key bacterial behaviors. The detailed experimental protocols provide a solid foundation for researchers to further investigate these complex signaling pathways. A deeper understanding of how different long-chain AHLs modulate gene expression will be instrumental in the development of targeted anti-virulence strategies to combat bacterial infections.
References
- 1. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis of Pseudomonas aeruginosa PAO1 grown at both body and elevated temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA extraction protocol from low-biomass bacterial Nitrosomonas europaea and Nitrobacter winogradskyi cultures for whole transcriptome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of RNA extraction for bacterial whole transcriptome studies of low-biomass samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub - barricklab/brnaseq: Basic analysis of bacterial RNAseq data for differential gene expression [github.com]
- 7. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Bacterial Differential Expression Analysis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling N-cis-octadec-9Z-enoyl-L-Homoserine lactone. The following table summarizes the recommended PPE, drawing on safety data for analogous compounds.[1]
| Area of Protection | Equipment | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] | Protects against potential splashes or aerosols of the compound. |
| Skin | Chemically Impermeable Gloves (e.g., Nitrile) | Inspect gloves for integrity before use.[1][4] | Prevents direct skin contact with the chemical. |
| Body | Standard Laboratory Coat | Fire/flame resistant and impervious clothing is recommended for situations with a higher risk of splashing.[1] | Protects clothing and skin from contamination. |
| Respiratory | Not Generally Required | A NIOSH-approved respirator may be appropriate if dust formation is likely.[1] | For routine handling of small quantities in a well-ventilated area, respiratory protection is typically not necessary.[1] |
Step-by-Step Disposal Protocol
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.[1]
1. Waste Collection:
-
Collect all waste, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, vials), in a clearly labeled, sealed container.[1]
-
The container should be made of a material compatible with the solvents used to dissolve the AHL.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
This prevents potentially hazardous reactions and ensures proper disposal routing.
3. Labeling:
-
Clearly label the waste container with "this compound Waste" and include the primary solvent used (e.g., "in Dimethylformamide").
-
Indicate any other chemical components present in the waste.
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Follow institutional guidelines for the temporary storage of chemical waste.
5. Consultation with Environmental Health and Safety (EHS):
-
Always consult your institution's EHS department for specific guidance on the disposal of this chemical waste.[1]
-
They will provide information on the proper procedures in accordance with local, state, and federal regulations.[1]
6. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after handling the compound.[1]
-
Use an appropriate solvent or cleaning agent that is known to be effective for similar compounds.
7. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's approved hazardous waste management vendor.
Experimental Protocols for Degradation (for Decontamination Research)
While not a primary disposal method for bulk waste, understanding the degradation of AHLs can be useful for developing decontamination procedures for spills or contaminated surfaces. AHLs can be enzymatically degraded by two main types of enzymes: AHL lactonases and AHL acylases.[5][6][7]
-
AHL Lactonase: This enzyme hydrolyzes the ester bond of the homoserine lactone ring, producing the corresponding acyl-homoserine.[5][6][7]
-
AHL Acylase: This enzyme cleaves the amide bond, generating a free fatty acid and the homoserine lactone ring.[5][6][7]
It is also noted that increasing the pH can lead to the hydrolysis of the homoserine lactone, similar to the action of AHL lactonase.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 6. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
